4-Phenyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
4-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-6-9-10-7-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHHNSBXSDGEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167350 | |
| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16227-12-6 | |
| Record name | 4-Phenyl-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16227-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016227126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-Phenyl-4H-1,2,4-triazole, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The unique structural features of the 1,2,4-triazole ring system impart a wide range of biological activities to its derivatives, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties. This guide details a reliable synthetic protocol, comprehensive characterization data, and an illustrative workflow for the preparation of this important compound.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the Einhorn-Brunner reaction, a classical and robust method for the preparation of 1,2,4-triazole derivatives.[1] This reaction involves the condensation of a diacylamine with a hydrazine derivative, in this case, N,N'-diformylhydrazine and aniline.
Experimental Protocol: Einhorn-Brunner Reaction
Materials:
-
N,N'-Diformylhydrazine
-
Aniline
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (EtOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of N,N'-diformylhydrazine (1 equivalent) and aniline (1 equivalent) is prepared.
-
Reaction: The mixture is heated to reflux in the presence of phosphorus oxychloride (a dehydrating agent) for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction mixture is then carefully neutralized with a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure compound.
Experimental Workflow
Characterization of this compound
The structural confirmation and purity of the synthesized this compound are established through a combination of physical and spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol |
| Melting Point | Data not available in the search results. |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | Aromatic protons (phenyl group) |
| Data not available | - | - | Triazole ring protons |
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Aromatic carbons (phenyl group) |
| Data not available | Triazole ring carbons |
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600, 1500, 1450 | C=C stretching (aromatic ring) |
| ~1570-1550 | N=N stretching (triazole ring)[2] |
| ~1600-1411 | C=N stretching (triazole ring)[2] |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z Value | Interpretation |
| 145.07 | [M]⁺, Molecular ion peak |
| Data not available | Characteristic fragment ions |
Biological Activity and Signaling Pathways
Derivatives of the 1,2,4-triazole scaffold are known to exhibit a wide range of biological activities. For instance, certain 1,2,4-triazole derivatives have been shown to possess anti-inflammatory properties through the repression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3] These pathways are crucial regulators of inflammatory responses, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While the specific biological activity and mechanism of action of the unsubstituted this compound are not extensively detailed in the provided search results, the general activity of the triazole class suggests its potential as a modulator of key signaling cascades.
Illustrative Signaling Pathway
The following diagram illustrates a generalized anti-inflammatory mechanism of action often associated with 1,2,4-triazole derivatives, involving the inhibition of the MAPK/NF-κB signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed experimental protocol for the Einhorn-Brunner reaction offers a reliable method for its preparation. While specific quantitative characterization data for the parent compound requires further experimental determination, the provided spectroscopic information for related derivatives serves as a valuable reference. The known biological activities of the 1,2,4-triazole scaffold, particularly in modulating inflammatory signaling pathways, highlight the potential of this compound as a lead compound for further investigation in drug discovery and development.
References
An In-depth Technical Guide on the Core Mechanism of Action of 4-Phenyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Phenyl-4H-1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of a wide array of compounds with significant biological activities. While the specific, unsubstituted parent compound, this compound, is a foundational structure, its derivatives have been extensively studied and have demonstrated a broad spectrum of pharmacological effects. These include antifungal, antibacterial, anticancer, and enzyme inhibitory activities. This technical guide will delve into the core mechanism of action attributed to this class of compounds, with a primary focus on the most well-elucidated pathway: the inhibition of fungal lanosterol 14α-demethylase (CYP51). Additionally, other significant biological activities and potential mechanisms of action will be discussed and supported by quantitative data from studies on its derivatives.
Core Mechanism of Action: Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)
The most prominent and commercially significant mechanism of action for 1,2,4-triazole-based compounds is their antifungal activity, which is primarily achieved through the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.
The Ergosterol Biosynthesis Pathway and the Role of CYP51
Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process that begins with the cyclization of squalene to form lanosterol.
Lanosterol 14α-demethylase (CYP51) catalyzes the oxidative removal of the 14α-methyl group from lanosterol. This is a vital step in the conversion of lanosterol to ergosterol. The inhibition of CYP51 disrupts this pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.
Molecular Interaction with CYP51
The inhibitory activity of 1,2,4-triazole derivatives stems from the interaction of the triazole ring with the heme iron atom in the active site of the CYP51 enzyme. The nitrogen atom at the 4-position of the 4H-1,2,4-triazole ring coordinates with the ferric iron of the protoporphyrin IX group in the enzyme's catalytic center. This binding prevents the binding of the natural substrate, lanosterol, and the subsequent oxidative demethylation. The phenyl group at the 4-position of the triazole ring often interacts with hydrophobic residues in the active site, further stabilizing the enzyme-inhibitor complex.
Data Presentation: Biological Activities of this compound Derivatives
While specific quantitative data for the unsubstituted this compound is not extensively available in the public domain, numerous studies on its substituted derivatives provide valuable insights into its potential biological activities. The following tables summarize representative data for these derivatives.
Table 1: Antifungal Activity of this compound Derivatives
| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 5-((4-chlorophenoxy)methyl)-3-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole | Candida albicans | 2.5 | N/A |
| 5-((4-chlorophenoxy)methyl)-3-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole | Candida albicans | 1.25 | N/A |
| 5-(2-aminothiazol-4-yl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Aspergillus niger | 0.5 µM | [1] |
| 5-(2-aminothiazol-4-yl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 1 µM | [1] |
Table 2: Antibacterial Activity of this compound Derivatives
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-(2-aminothiazol-4-yl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 0.5 µM | [1] |
| 5-(2-aminothiazol-4-yl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | 1 µM | [1] |
| Clinafloxacin-triazole hybrid | Methicillin-resistant S. aureus (MRSA) | 0.25 | [1] |
| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrid | Methicillin-resistant S. aureus (MRSA) | 0.046 | [1] |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound Derivative | Enzyme | IC₅₀ (µM) | Reference |
| 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | Acetylcholinesterase (AChE) | 38.35 | [2] |
| 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | Butyrylcholinesterase (BChE) | 147.75 | [2] |
| 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methylphenyl)propanamide | Urease | 42.57 | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
The following is a generalized protocol for determining the MIC of a compound against a fungal strain using the broth microdilution method.
1. Preparation of Fungal Inoculum:
-
A pure culture of the test fungus is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
A suspension of fungal cells or spores is prepared in sterile saline or broth (e.g., RPMI-1640).
-
The suspension is standardized to a specific concentration (e.g., 1-5 x 10⁶ CFU/mL) using a spectrophotometer or hemocytometer.
-
The standardized suspension is then diluted to the final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL) in the test medium.
2. Preparation of Compound Dilutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640).
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Positive (fungus in broth without the compound) and negative (broth only) controls are included.
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes complete visible inhibition of fungal growth.
Conclusion
The this compound scaffold is a cornerstone in the development of various therapeutic agents. Its core mechanism of action, particularly in the context of antifungal therapy, is the potent and specific inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This targeted inhibition leads to the disruption of the fungal cell membrane and subsequent cell death. While the unsubstituted parent compound serves as a foundational structure, its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, and other enzyme-inhibitory effects, highlighting the versatility of this chemical motif. Further research into the specific mechanisms and structure-activity relationships of this compound and its analogs will undoubtedly continue to yield novel and effective therapeutic agents.
References
Spectroscopic Profile of 4-Phenyl-4H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for the unsubstituted parent compound, this guide presents expected spectral characteristics based on known derivatives and general principles of spectroscopic interpretation for this class of compounds. All data should be considered illustrative and may vary from experimentally obtained values for this compound.
Chemical Structure and Properties
Chemical Name: this compound CAS Number: 16227-12-6[1][2][3] Molecular Formula: C₈H₇N₃ Molecular Weight: 145.16 g/mol [4] Structure:
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.3 - 8.5 | Singlet | Triazole-H (C3-H, C5-H) |
| ~7.4 - 7.8 | Multiplet | Phenyl-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 145 | Triazole-C (C3, C5) |
| ~120 - 135 | Phenyl-C |
Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Medium | C-H stretching (aromatic/triazole) |
| ~1600 - 1620 | Medium | C=N stretching (triazole ring) |
| ~1500 - 1580 | Strong | C=C stretching (phenyl ring) |
| ~1400 - 1450 | Medium | N-N stretching (triazole ring) |
| ~700 - 800 | Strong | C-H bending (out-of-plane, aromatic) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 145 | [M]⁺ (Molecular Ion) |
| 117 | [M - N₂]⁺ |
| 90 | [M - N₂ - HCN]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following provides a general methodology for the synthesis and spectroscopic characterization of this compound. Specific reaction conditions may require optimization.
Synthesis of this compound
A common method for the synthesis of 4-substituted-4H-1,2,4-triazoles involves the reaction of a primary amine with N,N-dimethylformamide azine, followed by cyclization.
Materials:
-
Aniline
-
N,N-dimethylformamide azine
-
Polyphosphoric acid
Procedure:
-
A mixture of aniline and N,N-dimethylformamide azine is heated, typically at a temperature range of 120-150 °C, for several hours.
-
The reaction mixture is then cooled, and polyphosphoric acid is added.
-
The mixture is heated again to induce cyclization, often at a higher temperature (e.g., 180-200 °C).
-
After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium hydroxide solution).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be prepared as KBr pellets or analyzed as a thin film.
-
Absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragments are reported.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
References
Biological activity of 4-Phenyl-4H-1,2,4-triazole derivatives
An In-Depth Technical Guide on the Biological Activity of 4-Phenyl-4H-1,2,4-triazole Derivatives
Introduction
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, which serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][4][5][6] The unique structural features of the triazole ring, such as its ability to engage in hydrogen bonding, its dipole character, and its rigid nature, allow for high-affinity interactions with various biological targets.[7] This guide focuses specifically on this compound derivatives, a subclass that has demonstrated significant therapeutic potential across multiple domains of drug discovery. We will delve into their synthesis, diverse biological activities supported by quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reactions. A common pathway begins with the synthesis of a key intermediate, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate can then be modified through reactions like condensation with various aldehydes to form Schiff bases, which can be further cyclized or derivatized to yield a library of target compounds.[8]
Antimicrobial and Antifungal Activity
Derivatives of this compound have shown significant promise as antimicrobial and antifungal agents.[8][9] Many of these compounds exhibit potent activity against a range of pathogens, in some cases surpassing the efficacy of standard clinical drugs.[9]
Mechanism of Action: Antifungal Activity
The primary mechanism of action for many triazole-based antifungal drugs is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, these derivatives disrupt membrane integrity, leading to fungal cell death.[1]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains.
| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |
| 5e | 4-chlorobenzylideneamino | Staphylococcus aureus | < 6.25 | Streptomycin | 6.25 | [9] |
| 5b | 2,4-dichlorobenzylideneamino | Microsporum gypseum | < 6.25 | Ketoconazole | 6.25 | [9] |
| 5m | 4-nitrobenzylideneamino | Microsporum gypseum | < 6.25 | Ketoconazole | 6.25 | [9] |
| 48g | 4-phenoxyphenyl | S. aureus | 0.5-1 µM | Gentamicin | - | [1] |
| 48g | 4-phenoxyphenyl | E. coli | 0.5-1 µM | Ciprofloxacin | - | [1] |
| 39c | - | E. coli | 3.125 | - | - | [1] |
| 39h | - | P. aeruginosa | 3.125 | - | - | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi according to the manufacturer's instructions. Pour the molten agar into sterile Petri plates and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline.
-
Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic/antifungal serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[8]
Anticancer Activity
A significant body of research highlights the potential of this compound derivatives as anticancer agents.[5][10] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, often through mechanisms involving enzyme inhibition or the induction of apoptosis.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative derivatives against several cancer cell lines.
| Compound ID | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Citation |
| 78j | N-1 phenyl with p-F | A549 (Lung) | 6.78 - 9.05 | [1] |
| 78j | N-1 phenyl with p-F | PC-3 (Prostate) | 6.78 - 9.05 | [1] |
| 87d | Pyrazolo[1,5-a]pyrimidine | A549 (Lung) | 0.154 (LSD1 Inhibition) | [1] |
| 64 | [4][8][9]triazolo[4,3-b][4][8][9][10]tetrazine | HL-60 (Leukemia) | 1.45 | [1] |
| 64 | [4][8][9]triazolo[4,3-b][4][8][9][10]tetrazine | MCF-7 (Breast) | 2.24 | [1] |
| 10 | N'-(4-(dimethylamino)benzylidene) | MDA-MB-231 (Breast) | EC₅₀: 2–17 | [7] |
| 14 | Hydrazone derivative | Panc-1 (Pancreatic) | EC₅₀: 2–17 | [7] |
| 6 | 4-methylphenyl piperazine | Caco-2 (Colorectal) | Good cytotoxicity | [5] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting the viability against the compound concentration.[6]
Enzyme Inhibition
Beyond their roles in antifungal and anticancer activity, this compound derivatives have been identified as potent inhibitors of various other enzymes, indicating their potential for treating a range of diseases, including neurological disorders and diabetes.[11][12]
Quantitative Enzyme Inhibition Data
The table below lists the IC₅₀ values of select derivatives against several key enzymes.
| Compound ID | Substituent(s) | Target Enzyme | IC₅₀ (µM) | Citation |
| 86g | Substituted benzylamine | Aromatase | 0.00902 | [1] |
| 12d | 3-methyl phenyl | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [11][13] |
| 12m | 3,5-dimethyl phenyl | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [11][13] |
| 12d | 3-methyl phenyl | α-Glucosidase | 36.74 ± 1.24 | [11][13] |
| 12m | 3,5-dimethyl phenyl | Urease | 19.35 ± 1.28 | [11][13] |
Experimental Protocol: General Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
-
Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), the enzyme solution (AChE), the substrate solution (e.g., acetylthiocholine iodide, ATCI), and Ellman's reagent (DTNB).
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and various concentrations of the inhibitor (the triazole derivative). A control well contains the enzyme and buffer but no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (ATCI) and DTNB to all wells to start the reaction. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored compound.
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a microplate reader at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The rate of reaction is determined from the slope of the absorbance curve. The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC₅₀ value is then determined from the dose-response curve.
Conclusion
The this compound scaffold is a versatile and potent pharmacophore that has given rise to a multitude of derivatives with a broad range of biological activities. The research summarized in this guide demonstrates their significant potential as antimicrobial, antifungal, and anticancer agents, as well as specific enzyme inhibitors. The structure-activity relationship studies, though complex, often indicate that the nature and position of substituents on the phenyl ring are critical for modulating potency and selectivity.[1] Future research should focus on optimizing these lead compounds to enhance their activity and selectivity, while also thoroughly evaluating their pharmacokinetic profiles and in vivo efficacy to translate these promising findings into clinically viable therapeutic agents.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 13. researchgate.net [researchgate.net]
The Ascendant Core: A Technical Guide to the Therapeutic Potential of 4-Phenyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1] Among its vast array of derivatives, the 4-Phenyl-4H-1,2,4-triazole scaffold has emerged as a particularly promising core for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their antimicrobial, anticancer, anticonvulsant, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors in this area.
Therapeutic Applications and Biological Activity
Derivatives of the this compound core have demonstrated a remarkable breadth of pharmacological activities. The strategic placement of a phenyl group at the N4 position of the triazole ring significantly influences the molecule's spatial conformation and electronic properties, enabling diverse interactions with biological targets.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. This compound derivatives have shown considerable promise in this domain, exhibiting both antibacterial and antifungal activities. The introduction of a thiol group at the C3 position and various substitutions on the N4-phenyl ring have been key strategies in enhancing antimicrobial potency.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Substituent(s) | Target Organism(s) | MIC (µg/mL) | Reference |
| 5e | 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Superior to streptomycin | |
| 5b, 5c, 5d, 5m, 5n | 4-(substituted benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Superior to ketoconazole | [1] |
| Thiazolidinone derivatives | Varied substitutions | Bacteria and yeast-like fungi | Promising activity |
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in oncology research. Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[2][3] These compounds often exert their effects through mechanisms such as apoptosis induction and inhibition of key enzymes involved in cancer progression.
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Substituent(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Compound 6 | N-4 phenyl, N-2 4-methylphenyl piperazine | EPG, Caco-2 | CC50 = 57.70 ± 5.40 (EPG), 75.10 ± 5.10 (Caco-2) | [4] |
| Compound 10a | Butane-1,4-dione derivative | MCF-7, HeLa, A549 | 6.43 (MCF-7), 5.6 (HeLa), 21.1 (A549) | [3] |
| Compound 10d | Butane-1,4-dione derivative with Br and Cl substitutions | MCF-7, HeLa, A549 | 10.2 (MCF-7), 9.8 (HeLa), 16.5 (A549) | [3] |
Anticonvulsant Activity
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved safety profiles is ongoing. This compound derivatives have shown significant potential in preclinical models of epilepsy.[5][6] Their mechanism of action is often attributed to the modulation of neurotransmitter systems, such as the GABAergic system.
Table 3: Anticonvulsant Activity of this compound Derivatives
| Compound ID | Substituent(s) | Animal Model | ED50 (mg/kg) | Reference |
| 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) | Furan and chlorophenyl substitutions | Corazole-induced seizures (rats) | More effective than Mydocalm and phenobarbital | [5] |
| 6o | 4-(substituted-phenyl)-[7]triazolo[4,3-a]quinazolin-5(4H)-one | MES-induced seizures (mice) | 88.02 | [6] |
| 6q | 4-(substituted-phenyl)-[7]triazolo[4,3-a]quinazolin-5(4H)-one | MES-induced seizures (mice) | 94.6 | [6] |
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and ischemic brain injury pose significant health challenges. Recent studies have highlighted the neuroprotective potential of this compound derivatives.[8][9] These compounds can mitigate neuronal damage through various mechanisms, including the activation of antioxidant pathways.
Table 4: Neuroprotective Activity of this compound Derivatives
| Compound ID | Activity | Model | Key Findings | Reference |
| Compound 24 (3,5-dimethyl substituted) | Neuroprotective | Sodium nitroprusside (SNP) induced cell damage; MCAO rats | Reduces cerebral infarction, improves neurological behavior, restores redox balance. | [8] |
| W112 (4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) | Anti-inflammatory, Neuroprotective | β-Amyloid-induced Alzheimer's disease models | Reverses tau hyperphosphorylation and reduces proinflammatory cytokines. | [9] |
Mechanisms of Action: Signaling Pathways
The diverse therapeutic effects of this compound derivatives are underpinned by their interaction with various cellular signaling pathways. Two prominent examples are the Nrf2 antioxidant response pathway and the GABA-A receptor signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][2] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Some this compound derivatives have been shown to activate this pathway, thereby enhancing the cellular defense against oxidative damage, a mechanism particularly relevant to their neuroprotective and anticancer activities.[8]
Caption: Nrf2 Signaling Pathway Activation.
GABA-A Receptor Signaling Pathway
The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[9][10] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. The anticonvulsant activity of some this compound derivatives is believed to be mediated through their interaction with the GABA-A receptor, enhancing GABAergic inhibition.
Caption: GABA-A Receptor Signaling Pathway.
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve a series of well-established chemical and biological procedures.
General Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
A common and versatile starting material for many therapeutic derivatives is 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Synthesis of Benzoic Acid Hydrazide: Methyl benzoate is refluxed with hydrazine hydrate to yield benzoic acid hydrazide.
-
Formation of Potassium Dithiocarbazinate Salt: The synthesized benzoic acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution to produce potassium dithiocarbazinate salt.
-
Cyclization to 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: The potassium salt is then cyclized by refluxing with hydrazine hydrate in an aqueous medium. The resulting product is purified by recrystallization.[11]
Caption: Synthesis of the Triazole Core.
Antimicrobial Susceptibility Testing (Broth Dilution Method)
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth dilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Anticonvulsant Activity Evaluation (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used preclinical model to screen for anticonvulsant activity.
-
Animal Preparation: Mice or rats are used for the study.
-
Compound Administration: The test compounds are administered to the animals, typically via intraperitoneal injection or oral gavage.
-
Induction of Seizure: After a specific period, a maximal electroshock is delivered through corneal or ear electrodes to induce a tonic-clonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Determination of ED50: The dose of the compound that protects 50% of the animals from the tonic hind limb extension is calculated as the ED50.[6]
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive research into its derivatives has revealed a broad spectrum of therapeutic potential, including potent antimicrobial, anticancer, anticonvulsant, and neuroprotective activities. The continued exploration of this chemical space, guided by a deeper understanding of the structure-activity relationships and mechanisms of action, holds significant promise for the development of next-generation therapeutics to address a range of unmet medical needs. This technical guide serves as a comprehensive resource to aid researchers in this important endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajphr.com [ajphr.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. GABAA receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
The 4-Phenyl-4H-1,2,4-triazole Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-phenyl-4H-1,2,4-triazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities. This five-membered ring system, featuring three nitrogen atoms and a phenyl substituent at the N4 position, serves as a privileged structure in the design of novel therapeutic agents. Its derivatives have demonstrated potent activities, including antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral effects.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds incorporating this valuable scaffold.
Synthesis of the this compound Core
The synthesis of the this compound core and its derivatives often involves multi-step reaction sequences. A common strategy begins with the preparation of a substituted acid hydrazide, which is then cyclized to form the triazole ring.
A general synthetic pathway is initiated by reacting a carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an isothiocyanate to yield a thiosemicarbazide. Subsequent base-catalyzed intramolecular dehydrative cyclization affords the 4,5-disubstituted-1,2,4-triazole-3-thiol.[5] Further modifications can be made to the core structure to generate a diverse library of compounds.
Another approach involves the reaction of furan-2-carboxylic acid hydrazide or phenylacetic hydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base to yield the corresponding 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol.[6]
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have been extensively evaluated for a wide range of biological activities. The following sections summarize the key findings in major therapeutic areas.
Antimicrobial Activity
The this compound scaffold is a cornerstone in the development of antifungal agents. These compounds often act by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] This mechanism is shared by clinically successful antifungal drugs like fluconazole and itraconazole.[7]
Numerous studies have also highlighted the antibacterial potential of these compounds against both Gram-positive and Gram-negative bacteria.[1][9] For instance, certain Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have shown potent activity against Staphylococcus aureus.[1]
Table 1: Quantitative Antimicrobial Activity Data for this compound Derivatives
| Compound ID | Target Organism | Activity | Value | Reference |
| 36 | Staphylococcus aureus | MIC | 0.264 mM | [9] |
| 36 | Streptococcus pyogenes | MIC | 0.132 mM | [9] |
| 48g | Staphylococcus aureus | MIC | 0.5-1 µM | [7] |
| 48g | Bacillus subtilis | MIC | 0.5-1 µM | [7] |
| 48g | Escherichia coli | MIC | 0.5-1 µM | [7] |
| 48g | Pseudomonas aeruginosa | MIC | 0.5-1 µM | [7] |
| 39c | Escherichia coli | MIC | 3.125 µg/mL | [7] |
| 39h | Pseudomonas aeruginosa | MIC | 3.125 µg/mL | [7] |
Anticancer Activity
The antiproliferative properties of this compound derivatives have been investigated against various human cancer cell lines.[10][11][12] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cancer cell growth and survival. For example, some derivatives have been identified as potent inhibitors of targets such as EGFR, BRAF, and tubulin.[12] The structural similarities of some triazolobenzodiazepines, like alprazolam, to tricyclic antidepressants have also suggested potential antidepressant properties.[13]
Table 2: Quantitative Anticancer Activity Data for this compound Derivatives
| Compound ID | Cell Line | Activity | Value | Reference |
| 78j | A549, Caco-2, PC-3, B16-F10 | IC50 | 6.78–9.05 µM | [7] |
| 8c | - | EGFR Inhibition | IC50 = 3.6 µM | [12] |
| 13b | MCF-7 | IC50 | 1.07 µM | [14] |
| 13b | HepG2 | IC50 | 0.32 µM | [14] |
| 12b | MCF-7 | IC50 | 2.67 µM | [14] |
| 12b | HepG2 | IC50 | 3.21 µM | [14] |
| 19c | A549 | IC50 | 3-4.5 µM | [15] |
| 19f | A549 | IC50 | 3-4.5 µM | [15] |
| 19h | A549 | IC50 | 3-4.5 µM | [15] |
| 19l | A549 | IC50 | 3-4.5 µM | [15] |
| 6 | EPG | CC50 | 57.70 ± 5.40 µM | [16] |
| 6 | Caco-2 | CC50 | 75.10 ± 5.10 µM | [16] |
| 11 | Caco-2 | CC50 | 57.70 ± 4.80 µM | [16] |
Enzyme Inhibition
Beyond antimicrobial and anticancer applications, this compound derivatives have been explored as inhibitors of various enzymes.[17][18] Studies have demonstrated their potential to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease, suggesting their utility in the treatment of neurodegenerative diseases, diabetes, and other conditions.[17][18]
Table 3: Quantitative Enzyme Inhibition Data for this compound Derivatives
| Compound ID | Enzyme | Activity | Value (µM) | Reference |
| 12d | AChE | IC50 | 0.73 ± 0.54 | [18] |
| 12d | α-glucosidase | IC50 | 36.74 ± 1.24 | [18] |
| 12d | Urease | IC50 | 19.35 ± 1.28 | [18] |
| 12d | BChE | IC50 | 0.017 ± 0.53 | [18] |
| 12m | AChE | IC50 | - | [18] |
| 12m | α-glucosidase | IC50 | - | [18] |
| 12m | Urease | IC50 | - | [18] |
| 12m | BChE | IC50 | 0.038 ± 0.50 | [18] |
Signaling Pathways and Experimental Workflows
To visually represent the relationships and processes described, the following diagrams have been generated using the DOT language.
General synthesis workflow for this compound derivatives.
Antifungal mechanism of action for this compound derivatives.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound derivatives and common biological assays.
Synthesis of 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol (8a)[6]
A solution of furan-2-carboxylic acid hydrazide (0.01 mol) and phenyl isothiocyanate (0.01 mol) in ethanol (50 mL) was refluxed for 4 hours. The resulting precipitate of N-phenyl-N'-(furan-2-carbonyl)thiosemicarbazide was filtered, washed with ethanol, and dried. This intermediate (0.01 mol) was then refluxed in an 8% aqueous sodium hydroxide solution (50 mL) for 6 hours. After cooling, the solution was acidified with hydrochloric acid. The precipitate was filtered and recrystallized from ethanol to yield the final product.
Synthesis of 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (11a)[6]
A mixture of 4-amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol (25 mL) containing 2-3 drops of concentrated sulfuric acid was refluxed for 4 hours. The reaction mixture was cooled, and the resulting precipitate was filtered and recrystallized from ethanol.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[19]
The antimicrobial activity of the synthesized compounds can be evaluated using the agar well diffusion method. A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate. Wells of a defined diameter are then punched into the agar. A solution of the test compound at a specific concentration (e.g., 10 mg/mL in DMSO) is added to the wells. The plates are incubated under appropriate conditions. The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
Conclusion
The this compound scaffold remains a highly attractive and fruitful area of research in medicinal chemistry. The synthetic accessibility of this core, coupled with the ability to readily introduce a wide variety of substituents, allows for the generation of large and diverse compound libraries for biological screening. The consistent discovery of potent antimicrobial, anticancer, and enzyme inhibitory activities underscores the therapeutic potential of this remarkable heterocyclic system. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic applications.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alprazolam - Wikipedia [en.wikipedia.org]
- 14. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of 4-Phenyl-4H-1,2,4-triazole: A Core Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 4-phenyl-4H-1,2,4-triazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic applications. Its unique structural and electronic properties have made it a cornerstone in the design of antifungal, anti-inflammatory, and anticancer agents. This in-depth technical guide provides a comprehensive review of the key synthetic methodologies for the construction of the this compound ring system. This document details classical and modern synthetic routes, complete with experimental protocols, quantitative data, and mechanistic diagrams to offer a thorough understanding for researchers and professionals in drug discovery and development.
Classical Synthetic Routes: The Foundation of Triazole Chemistry
The seminal methods for 1,2,4-triazole synthesis, primarily the Pellizzari and Einhorn-Brunner reactions, laid the groundwork for the extensive exploration of this heterocyclic family. While often requiring stringent reaction conditions, these methods are fundamental to understanding the chemistry of 1,2,4-triazoles.
The Pellizzari Reaction
First reported in 1911 by Guido Pellizzari, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 1,2,4-triazole.[1][2] The reaction typically proceeds by heating a mixture of the two reactants, leading to cyclization and dehydration.
Experimental Protocol: Synthesis of 3,5-Diphenyl-4-phenyl-4H-1,2,4-triazole
A representative procedure for a substituted 1,2,4-triazole synthesis via the Pellizzari reaction is as follows:
-
An intimate mixture of benzanilide (1.97 g, 0.01 mol) and benzoylhydrazine (1.36 g, 0.01 mol) is prepared.
-
The mixture is heated in an oil bath at a temperature of 250 °C for 3 to 4 hours.
-
During the heating process, the evolution of water vapor is observed as the reaction mixture gradually solidifies.
-
After cooling to room temperature, the solid mass is pulverized.
-
The crude product is then washed with a dilute solution of hydrochloric acid to remove any unreacted starting materials, followed by a wash with water.
-
The final product is purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data for the Pellizzari Reaction
| Amide | Acylhydrazide | Product | Conditions | Yield (%) |
| Benzamide | Benzoylhydrazine | 3,5-Diphenyl-1,2,4-triazole | 250 °C, 3 h | Moderate to Good |
| Formamide | Hydrazine Hydrochloride | 1,2,4-triazole | KOH, heat | Not specified |
Note: Yields for the classical Pellizzari reaction are often reported qualitatively in older literature. Modern variations, particularly those employing microwave irradiation, have shown significantly improved and quantifiable yields.[2]
Reaction Workflow: Pellizzari Reaction
Caption: General workflow of the Pellizzari reaction.
The Einhorn-Brunner Reaction
Described by Alfred Einhorn in 1905 and further developed by Karl Brunner, this reaction provides a route to 1,2,4-triazoles through the condensation of imides (diacylamines) with hydrazines, typically in the presence of a weak acid.[1][3][4]
Experimental Protocol: Synthesis of 1,5-Diphenyl-4-phenyl-4H-1,2,4-triazole
A typical procedure for the Einhorn-Brunner reaction is as follows:
-
N-Phenyl-diformamide (di-formanilide) (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) are dissolved in glacial acetic acid (20 mL).
-
The reaction mixture is heated under reflux for 4 hours.
-
Upon cooling, the desired product crystallizes from the solution.
-
The crystals are collected by filtration, washed with a small amount of cold ethanol, and then dried.
Quantitative Data for the Einhorn-Brunner Reaction
| Diacylamine | Hydrazine | Product | Conditions | Yield (%) |
| N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Acetic Acid, Reflux, 4 h | Good |
| Diacetamide | Phenylhydrazine | 3,5-Dimethyl-1-phenyl-1,2,4-triazole | Acetic Acid, Reflux | Good |
| N-Acetylbenzamide | Hydrazine | 3-Phenyl-5-methyl-1,2,4-triazole | Acetic Acid, Reflux | Moderate |
Note: Similar to the Pellizzari reaction, precise yields for the classical Einhorn-Brunner reaction are not always available in historical literature.
Reaction Workflow: Einhorn-Brunner Reaction
Caption: General workflow of the Einhorn-Brunner reaction.
Modern Synthetic Approaches: Advancements in Efficiency and Yield
Contemporary synthetic chemistry has introduced more efficient, higher-yielding, and environmentally benign methods for the synthesis of 1,2,4-triazoles. Microwave-assisted organic synthesis (MAOS) has emerged as a particularly powerful technique.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of 1,2,4-triazole derivatives.[3][5] This method often utilizes the principles of the classical reactions but enhances their efficiency through rapid and uniform heating.
Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
A general procedure for the microwave-assisted synthesis of 1,2,4-triazoles from an aromatic hydrazide and a substituted nitrile is as follows:
-
Aromatic hydrazide (0.005 mol) and a substituted nitrile (0.0055 mol) are added to a 20 mL microwave reaction vessel containing 10 mL of n-butanol.
-
Potassium carbonate (0.0055 mol) is added to the mixture.
-
The reaction vessel is sealed and subjected to microwave irradiation at 150 °C for a specified time (typically ranging from minutes to a few hours).
-
After the reaction is complete, the mixture is cooled to room temperature, allowing the substituted 1,2,4-triazole product to precipitate.
-
The precipitate is collected by filtration and recrystallized from a suitable solvent, such as ethanol.
Quantitative Data for Microwave-Assisted 1,2,4-Triazole Synthesis
| Starting Material 1 | Starting Material 2 | Product | Conditions | Time | Yield (%) |
| Aromatic Hydrazide | Substituted Nitrile | Disubstituted 1,2,4-triazole | n-Butanol, K2CO3, 150 °C | 2 h | High |
| Amide | Hydrazine Hydrate | Acetyl-hydrazide | Absolute alcohol, 150 °C | 4 h | Not specified |
| N-substituted propenamide | - | 1,2,4-triazole derivative | Microwave irradiation | 33-90 s | 82 |
Logical Relationship: Conventional vs. Microwave Synthesis
Caption: Comparison of conventional and microwave-assisted synthesis.
Conclusion
The synthesis of the this compound core has evolved significantly from the classical, high-temperature methods of Pellizzari and Einhorn-Brunner to modern, highly efficient microwave-assisted protocols. While the foundational reactions provided the initial access to this important heterocyclic system, contemporary methods offer the advantages of shorter reaction times, higher yields, and improved sustainability. This guide provides researchers and drug development professionals with a solid foundation in the key synthetic strategies for accessing this versatile scaffold, enabling the continued exploration of its therapeutic potential. A thorough understanding of these diverse synthetic routes is invaluable for the rational design and efficient production of novel 1,2,4-triazole-based drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. iosrjournals.org [iosrjournals.org]
Tautomerism in 4-Phenyl-4H-1,2,4-triazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties. A critical aspect of the chemistry of 1,2,4-triazoles is their existence in various tautomeric forms, a phenomenon that significantly influences their physicochemical properties, reactivity, and biological interactions. This technical guide provides a comprehensive exploration of tautomerism in 4-phenyl-4H-1,2,4-triazole compounds, a class of molecules with demonstrated therapeutic potential. The presence of a phenyl group at the N4 position introduces unique electronic and steric effects that modulate the tautomeric equilibrium. This document will delve into the structural nuances of the possible tautomers, present quantitative data on their relative stabilities from computational studies, detail experimental protocols for their synthesis and characterization, and visualize key concepts and biological pathways.
Tautomeric Forms of this compound Derivatives
Prototropic tautomerism in substituted 1,2,4-triazoles typically involves the migration of a proton between the nitrogen atoms of the triazole ring. For a generic 4-phenyl-1,2,4-triazole scaffold, particularly when substituted with groups capable of keto-enol or thione-thiol tautomerism at positions C3 and C5, several tautomeric forms can exist. The primary focus of this guide will be on the well-studied thiol-thione tautomerism in this compound-3-thiol, which can exist in equilibrium between the thione and thiol forms.
The key tautomeric forms for 4-phenyl-1,2,4-triazole-3-thiol are:
-
4-Phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Thione form): The proton resides on a nitrogen atom of the triazole ring, and the C3-S bond is a double bond.
-
This compound-3-thiol (Thiol form): The proton is attached to the sulfur atom, forming a thiol group, and the triazole ring is aromatic.
The equilibrium between these tautomers is influenced by factors such as the physical state (solid, liquid, or gas), solvent polarity, temperature, and the electronic nature of substituents on the phenyl ring.
Quantitative Analysis of Tautomer Stability
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of the tautomeric forms of 4-phenyl-1,2,4-triazole derivatives. These studies provide valuable quantitative data on the energetic landscape of the tautomeric equilibrium.
| Tautomer System | Computational Method | Tautomer | Relative Energy (kcal/mol) | Conclusion |
| 4-amino-5-phenyl-1,2,4-triazole-3-thiol | DFT/B3LYP | Thiol | 0.00 | The thione form is energetically more favorable. |
| Thione | -2.55 | |||
| 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione | DFT | Thiol | Higher Energy | The thione tautomer is the more stable form, which is consistent with X-ray crystallography data.[1] |
| Thione | Lower Energy |
Note: The relative energies can vary depending on the specific substituents and the computational methods employed.
Experimental Protocols
The synthesis and characterization of this compound compounds require specific and well-defined experimental procedures.
Synthesis of 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol[2]
-
Preparation of 1-(furan-2-carbonyl)-4-phenylthiosemicarbazide: A mixture of furan-2-carboxylic acid hydrazide (0.01 mol) and phenyl isothiocyanate (0.01 mol) in ethanol (50 mL) is refluxed for 4 hours. The solid product that forms upon cooling is filtered, washed with ethanol, and dried.
-
Cyclization to 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol: The prepared thiosemicarbazide (0.01 mol) is refluxed in a 2 N aqueous sodium hydroxide solution (50 mL) for 5 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
Characterization Techniques
A combination of spectroscopic and crystallographic methods is essential for the unambiguous characterization of the tautomeric forms of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the N-H proton in the thione form and the S-H proton in the thiol form are distinct. The presence and integration of these signals can provide information about the predominant tautomer in solution. For example, in the ¹H-NMR spectrum of 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol, a signal at 13.04 ppm is attributed to the SH proton.[2]
-
¹³C NMR: The chemical shift of the C=S carbon in the thione form is typically observed in the range of 160-190 ppm, which is significantly different from the C-S carbon in the thiol form.
Infrared (IR) Spectroscopy:
-
The IR spectrum of the thione tautomer is characterized by a C=S stretching vibration, typically in the region of 1200-1050 cm⁻¹. The N-H stretching vibration is also observed around 3100-3300 cm⁻¹.
-
The thiol tautomer exhibits a characteristic S-H stretching vibration, which is often weak and appears around 2550-2600 cm⁻¹. The absence or presence of these characteristic bands can help in identifying the dominant tautomer in the solid state. For 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol, an S-H stretch is observed at 2575 cm⁻¹.[2]
X-ray Crystallography:
Single-crystal X-ray diffraction provides definitive structural information in the solid state. It allows for the precise determination of bond lengths and angles, confirming the position of the mobile proton and thus the exact tautomeric form present in the crystal lattice. For instance, the crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole confirms the 4H-1,2,4-triazole core in the solid state.[3]
Visualization of Tautomeric Equilibrium and Experimental Workflow
Caption: Tautomeric equilibrium in 4-phenyl-1,2,4-triazole-3-thiol.
Caption: Workflow for synthesis and characterization.
Biological Relevance and Signaling Pathways
This compound derivatives have been investigated for a range of biological activities, including as anticancer agents. Their mechanism of action can involve the modulation of key signaling pathways. For example, some derivatives have been designed as aromatase inhibitors, while others may induce apoptosis through p53-related pathways.
Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen receptor-positive breast cancer.[4] Aromatase inhibitors block the conversion of androgens to estrogens, thereby reducing the growth stimulus for hormone-dependent tumors.
Caption: Aromatase inhibition by 4-phenyl-1,2,4-triazole derivatives.
Conclusion
The tautomerism of this compound compounds is a fundamental aspect of their chemical identity, with profound implications for their structure, properties, and biological function. Computational and experimental studies consistently show that the thione form is generally more stable than the thiol form in many derivatives, although the equilibrium can be influenced by various factors. A thorough understanding of the tautomeric preferences, facilitated by the experimental protocols and analytical techniques detailed in this guide, is crucial for the rational design and development of novel therapeutic agents and advanced materials based on this versatile heterocyclic scaffold. The ability to predict and control the tautomeric equilibrium will undoubtedly pave the way for the discovery of more potent and selective 4-phenyl-1,2,4-triazole-based drugs.
References
- 1. staff.najah.edu [staff.najah.edu]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Phenyl-4H-1,2,4-triazole
For Immediate Release
A comprehensive overview of the historical synthesis, characterization, and evolution of 4-Phenyl-4H-1,2,4-triazole, a cornerstone heterocyclic compound in modern drug discovery and development.
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the discovery and history of this compound. The 1,2,4-triazole moiety is a significant pharmacophore, and understanding the origins and foundational chemistry of its derivatives is crucial for the rational design of new therapeutic agents.
Introduction: The Rise of a Versatile Heterocycle
The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. This compound, as a fundamental phenyl-substituted derivative, represents a key building block in the synthesis of more complex and biologically active molecules. This guide delves into the historical context of its discovery, the pioneering synthetic methodologies, and its modern characterization.
The Dawn of 1,2,4-Triazole Chemistry: A Historical Perspective
The journey into the world of 1,2,4-triazoles began in the late 19th and early 20th centuries, a period of fervent exploration in heterocyclic chemistry. While the first synthesis of a 1,2,4-triazole derivative is attributed to Bladin in 1885, two key named reactions laid the groundwork for the systematic synthesis of this important class of compounds: the Einhorn-Brunner reaction and the Pellizzari reaction.[1][2]
A plausible early synthesis of 4-aryl-4H-1,2,4-triazoles involves the reaction of N,N'-diformylhydrazine with primary arylamines at elevated temperatures. This method was pioneered by Pellizzari and Soldi.[3] This reaction provided a direct route to N-aryl substituted 1,2,4-triazoles, including the phenyl derivative.
Foundational Synthetic Methodologies
The early syntheses of 1,2,4-triazoles were characterized by harsh reaction conditions but were instrumental in establishing the fundamental chemistry of this heterocyclic system.
The Pellizzari Reaction (1911)
The Pellizzari reaction involves the condensation of an acylhydrazide with an amide at high temperatures to yield a 1,2,4-triazole.[4] A variation of this, more directly applicable to this compound, is the reaction of N,N'-diformylhydrazine with aniline.
Experimental Protocol: Synthesis of this compound via N,N'-Diformylhydrazine and Aniline
-
Reactants: A mixture of N,N'-diformylhydrazine and aniline is heated.
-
Conditions: The reaction is typically carried out at a high temperature, often in the absence of a solvent.
-
Work-up: Upon cooling, the reaction mixture solidifies. The crude product is then purified by recrystallization, typically from ethanol.
The Einhorn-Brunner Reaction (1905, 1914)
First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction involves the condensation of an imide with a hydrazine to form an isomeric mixture of 1,2,4-triazoles.[5] This method provided a versatile route to a wide range of substituted 1,2,4-triazoles.
Characterization of this compound
The definitive identification of this compound relies on a combination of physical and spectroscopic data.
Physical Properties
| Property | Value |
| CAS Number | 16227-12-6 |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently available |
| Solubility | Soluble in polar organic solvents |
Spectroscopic Data
Modern spectroscopic techniques provide unambiguous structural confirmation.
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the phenyl group protons (typically in the range of 7.2-7.8 ppm) and a characteristic singlet for the two equivalent protons on the triazole ring. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring and the carbon atoms of the triazole ring. |
Note: Specific, experimentally verified NMR data for the unsubstituted this compound is not widely available in the reviewed literature, which predominantly focuses on its derivatives.
Evolution and Modern Applications
While the foundational synthetic methods remain historically significant, modern organic synthesis has introduced a plethora of more efficient, milder, and higher-yielding procedures for the preparation of 1,2,4-triazole derivatives. These include metal-catalyzed cross-coupling reactions, cycloaddition reactions, and microwave-assisted syntheses.[6][7]
The core structure of this compound is a key component in the development of a vast number of compounds with diverse biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory agents.[8][9] Its historical discovery and the development of its synthesis have paved the way for the creation of life-saving medicines.
Conclusion
The discovery and synthesis of this compound are rooted in the pioneering work of early 20th-century chemists. The foundational Pellizzari and Einhorn-Brunner reactions, though often requiring harsh conditions, were crucial in establishing the chemistry of the 1,2,4-triazole ring system. Today, this compound continues to be a vital building block in the quest for novel therapeutics, a testament to the enduring legacy of this "privileged scaffold." Further research into the historical archives may yet uncover more specific details of its initial synthesis and characterization, providing an even richer understanding of this important molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 16227-12-6|this compound|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. isres.org [isres.org]
- 8. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Phenyl-4H-1,2,4-triazole Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 4-Phenyl-4H-1,2,4-triazole analogues, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The protocols outlined below are based on established synthetic routes, primarily focusing on the widely utilized cyclization of 1,4-disubstituted thiosemicarbazides.
Introduction
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antiviral properties. The 4-phenyl substituted 4H-1,2,4-triazole core is a key pharmacophore in many of these active compounds. This document details a reliable and adaptable synthetic methodology for the preparation of various analogues, allowing for the exploration of structure-activity relationships in drug discovery programs.
Synthetic Pathway Overview
The principal synthetic route described herein involves two main steps: the formation of a 1,4-disubstituted thiosemicarbazide intermediate, followed by its cyclization to the desired 4-aryl-4H-1,2,4-triazole-3-thiol. This method is advantageous due to the ready availability of starting materials and generally good yields.
Caption: General workflow for the synthesis of 4-Aryl-4H-1,2,4-triazole-3-thiols.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiols
This protocol is adapted from a common and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2]
Step 1: Synthesis of 1-(Substituted-carbonyl)-4-phenylthiosemicarbazide
-
In a round-bottom flask, dissolve the appropriate acid hydrazide (0.01 mol) in absolute ethanol.
-
Add phenyl isothiocyanate (0.01 mol) to the solution.
-
Reflux the reaction mixture for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and diethyl ether.
-
Dry the resulting 1-(substituted-carbonyl)-4-phenylthiosemicarbazide intermediate. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-(substituted-carbonyl)-4-phenylthiosemicarbazide (0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Reflux the mixture for 3-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing crushed ice.
-
Acidify the solution to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid with constant stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol.
Protocol 2: One-Pot Synthesis of 4-Phenyl-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5(4H)-thione
This protocol provides an efficient one-pot synthesis method.[3]
-
In a suitable reaction vessel, dissolve 4-chlorophenoxyacetyl hydrazide (5 mmol, 0.93 g) and phenylisothiocyanate (5 mmol, 0.68 g) in 5 mL of dimethylformamide (DMF).
-
Add 10 mL of 2M sodium hydroxide (NaOH) solution to the mixture.
-
Subject the reaction mixture to microwave irradiation (400W) for 5 minutes. Alternatively, the mixture can be refluxed until the reaction is complete as monitored by TLC.
-
After cooling, acidify the solution with 12 mL of 2M hydrochloric acid (HCl).
-
Collect the precipitated crude product by filtration.
-
Wash the product with distilled water and recrystallize from an appropriate solvent to obtain the pure product.
Data Presentation
The following table summarizes the quantitative data for a selection of synthesized 4-Aryl-4H-1,2,4-triazole-3-thiol analogues.
| Compound | R-Group | Ar-Group | Yield (%) | Melting Point (°C) | Reference |
| 8a | Furan-2-yl | Phenyl | 68 | 210-212 | [2] |
| 8c | Furan-2-yl | 4-Chlorophenyl | 72 | 264-265 | [2] |
| 9c | Benzyl | 4-Chlorophenyl | 73 | 187-188 | [2] |
| 9e | Benzyl | 4-Methylphenyl | 71 | 182-183 | [1] |
Alternative Synthetic Routes
While the thiosemicarbazide cyclization is a robust method, other synthetic strategies for 1,2,4-triazoles exist.
-
Einhorn-Brunner Reaction : This method involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to form 1,2,4-triazoles.[4][5][6]
-
Pellizzari Reaction : This involves heating a mixture of an amide and an acyl hydrazide to yield 1,2,4-triazole derivatives.[4]
These alternative routes may be suitable depending on the availability of starting materials and the desired substitution pattern on the triazole ring.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
-
Isothiocyanates are lachrymatory and should be handled with caution.
-
Strong acids and bases should be handled with appropriate care to avoid burns.
References
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. Einhorn-Brunner Reaction [drugfuture.com]
Application Notes and Protocols: 4-Phenyl-4H-1,2,4-triazole in Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-Phenyl-4H-1,2,4-triazole and its derivatives in antifungal susceptibility testing. This document includes a summary of reported antifungal activity, detailed protocols for in vitro testing, and a visualization of the general mechanism of action for triazole-based antifungal agents.
Introduction to this compound Derivatives in Antifungal Research
The 1,2,4-triazole moiety is a cornerstone in the development of antifungal agents due to its ability to effectively inhibit fungal growth.[1][2] This class of compounds primarily exerts its antifungal effect by targeting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and inhibiting fungal proliferation.[3]
Derivatives of this compound have been synthesized and evaluated for their activity against a range of fungal pathogens, including clinically relevant species of Candida and Aspergillus.[4][5] These studies often involve determining the Minimum Inhibitory Concentration (MIC) to quantify the antifungal potency of the compounds.
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity of various this compound derivatives as reported in the literature. It is important to note that the activity is highly dependent on the specific substitutions on the core structure.
Table 1: Antifungal Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives against Microsporum gypseum
| Compound ID | Substituent on Benzylidene Ring | MIC (µg/mL) | Reference |
| 5b | 2,4-dichloro | < 3.12 | [4] |
| 5c | 4-fluoro | < 3.12 | [4] |
| 5d | 4-hydroxy | < 3.12 | [4] |
| 5e | 4-chloro | < 3.12 | [4] |
| 5m | 2-hydroxy | < 3.12 | [4] |
| 5n | 3-hydroxy | < 3.12 | [4] |
| Ketoconazole | - | 3.12 | [4] |
Table 2: Antifungal Activity of 1,2,4-triazole Derivatives against Various Fungal Strains
| Compound Class | Fungal Strain | MIC Range (µg/mL) | Reference |
| 1,2,4-triazole-3-thiol derivatives | Aspergillus niger, Candida albicans | 3.12 - 25 | |
| 1,2,3-benzotriazine-4-one containing triazoles | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [5] |
| Triazole-oxadiazoles | Candida species | Not specified | [5] |
| N-(halobenzyl) piperazine carbodithioate scaffold | C. albicans, C. glabrata, C. parapsilosis, C. krusei, C. tropicalis | 0.063 - 0.5 | [5] |
Experimental Protocols
The following are detailed protocols for conducting antifungal susceptibility testing with this compound derivatives. These are based on established methods such as those from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against yeast isolates.
Materials:
-
This compound derivative (or other test compounds)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum (e.g., Candida albicans)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. A typical starting concentration is 1 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in the 96-well plate using RPMI-1640 medium to achieve a range of desired concentrations (e.g., 0.063 to 64 µg/mL).[6]
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[8]
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[9]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[10] This can be determined visually or by reading the optical density with a spectrophotometer.
Protocol 2: Agar Well Diffusion Assay
This is a simpler method for screening antifungal activity.
Materials:
-
This compound derivative solution of known concentration
-
Sabouraud Dextrose Agar (SDA) plates
-
Fungal inoculum
-
Sterile cork borer
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension as described in Protocol 1.
-
Plate Inoculation: Evenly spread the fungal inoculum over the surface of the SDA plates.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Compound Addition: Add a defined volume of the this compound derivative solution to each well. A control with the solvent (e.g., DMSO) should also be included.
-
Incubation: Incubate the plates at an appropriate temperature for the specific fungus (e.g., 35°C for Candida albicans) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well. A larger diameter indicates greater antifungal activity.
Visualizations
General Mechanism of Action of Triazole Antifungals
The following diagram illustrates the established signaling pathway through which triazole antifungal agents inhibit ergosterol biosynthesis in fungal cells.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.
Experimental Workflow for Broth Microdilution MIC Assay
This diagram outlines the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Protocol for the Synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring, which is a common structural motif in many pharmaceutical agents.[1][2][3] Derivatives of 1,2,4-triazole-3-thiol are explored for a wide range of biological activities.[1][3][4] This document provides a detailed, two-step protocol for the laboratory synthesis of this compound-3-thiol. The synthesis involves the initial preparation of an intermediate, 4-phenyl-3-thiosemicarbazide, followed by its cyclization to yield the final product.
Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical laboratory. All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Users should consult the Safety Data Sheets (SDS) for all chemicals used before beginning any experimental work.
Overall Reaction Scheme
The synthesis is performed in two main stages:
-
Step 1: Synthesis of 4-Phenyl-3-thiosemicarbazide (Intermediate)
-
Phenyl isothiocyanate + Hydrazine hydrate → 4-Phenyl-3-thiosemicarbazide
-
-
Step 2: Synthesis of this compound-3-thiol (Final Product)
-
4-Phenyl-3-thiosemicarbazide + Formic acid → this compound-3-thiol
-
Experimental Protocols
Step 1: Synthesis of 4-Phenyl-3-thiosemicarbazide
This step involves the nucleophilic addition of hydrazine hydrate to phenyl isothiocyanate.
Materials and Reagents:
-
Phenyl isothiocyanate
-
Hydrazine hydrate (99%)
-
Ethanol (95%)
-
Beaker, magnetic stirrer, and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL beaker, dissolve phenyl isothiocyanate in 100 mL of ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add an equimolar amount of hydrazine hydrate dropwise to the cooled solution.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.
-
Allow the mixture to stand at room temperature for approximately 1 hour to ensure complete precipitation of the product.
-
Collect the white crystalline precipitate of 4-phenyl-3-thiosemicarbazide by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Determine the yield and melting point. The product can be used in the next step without further purification.
Step 2: Synthesis of this compound-3-thiol
This step involves the acid-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. Ring closure of thiosemicarbazides is a common method for synthesizing 1,2,4-triazole derivatives.[5][6][7]
Materials and Reagents:
-
4-Phenyl-3-thiosemicarbazide (from Step 1)
-
Formic acid (85%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice-cold water
-
Buchner funnel and filter paper
Procedure:
-
Place the dried 4-phenyl-3-thiosemicarbazide into a round-bottom flask.
-
Add an excess of formic acid (approximately 5-10 molar equivalents) to the flask.
-
Attach a reflux condenser and heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring.
-
A solid precipitate of this compound-3-thiol will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual formic acid.
-
Recrystallize the crude product from ethanol to obtain purified crystals.
-
Dry the purified product, determine the final yield, and characterize it using appropriate analytical techniques (e.g., Melting Point, FTIR, ¹H-NMR).
Data Presentation
The following table summarizes the typical quantitative data for the synthesis.
| Parameter | Step 1: Thiosemicarbazide | Step 2: Triazole-thiol |
| Starting Material 1 | Phenyl isothiocyanate | 4-Phenyl-3-thiosemicarbazide |
| Starting Material 2 | Hydrazine hydrate | Formic acid |
| Solvent/Reagent | Ethanol | - |
| Reaction Time | ~1.5 hours | 4-6 hours |
| Reaction Temperature | 0°C to Room Temp. | Reflux |
| Product Appearance | White crystalline solid | Off-white to pale yellow solid |
| Typical Yield | 85-95% | 70-85% |
| Purification Method | Filtration and washing | Recrystallization from ethanol |
Visualization of Experimental Workflow
The diagram below illustrates the sequential workflow of the synthesis process.
Caption: Workflow for the two-step synthesis of this compound-3-thiol.
References
Application Notes and Protocols: 4-Phenyl-4H-1,2,4-triazole Derivatives in Anticancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the anticancer potential of 4-Phenyl-4H-1,2,4-triazole derivatives in various cancer cell lines. The included protocols and data summaries are intended to serve as a practical guide for researchers in the field of oncology and drug discovery.
Introduction
The this compound scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] In recent years, derivatives of this heterocyclic system have garnered significant attention as potential anticancer agents.[2][3][4] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including those of the breast, liver, lung, and colon.[2][5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.[4][7][8]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various this compound derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values in different cancer cell lines.
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7e | MCF-7 (Breast) | 4.7 | [5] |
| Hela (Cervical) | 2.9 | [5] | |
| A549 (Lung) | 9.4 | [5] | |
| Compound 7d | MCF-7 (Breast) | 9.8 | [5] |
| Hela (Cervical) | 12.1 | [5] | |
| A549 (Lung) | 43.4 | [5] | |
| Compound 10a | MCF-7 (Breast) | 6.43 | [5] |
| Hela (Cervical) | 5.6 | [5] | |
| A549 (Lung) | 21.1 | [5] | |
| Compound 10d | Hela (Cervical) | 9.8 | [5] |
| A549 (Lung) | 16.5 | [5] | |
| Compound 13b | MCF-7 (Breast) | 1.07 | [9] |
| HepG2 (Liver) | 0.32 | [9] | |
| Compound 12b | MCF-7 (Breast) | 2.67 | [9] |
| HepG2 (Liver) | 3.21 | [9] | |
| Compound Vf | MCF-7 (Breast) | 2.91 | [10] |
| MDA-MB-231 (Breast) | 1.914 | [10] | |
| Compound Vg | MCF-7 (Breast) | 0.891 | [10] |
| MDA-MB-231 (Breast) | 3.479 | [10] | |
| Compound 3b | Mean GI50 | 1.37 | [7] |
| Compound 2a | T-47D (Breast) | 0.65 | [11] |
| Compound 2b | PC3 (Prostate) | 0.24 | [11] |
| MDA-MB-231 (Breast) | 0.32 | [11] | |
| T-47D (Breast) | 0.52 | [11] |
Table 2: Apoptosis Induction and Cell Cycle Arrest by Selected Derivatives
| Compound ID | Cancer Cell Line | Effect | Observations | Reference |
| Compound 13b | MCF-7 (Breast) | Apoptosis Induction | 26-fold increase in total apoptotic cells. | [9] |
| HepG2 (Liver) | Apoptosis Induction | 34.68-fold increase in total apoptotic cells. | [9] | |
| MCF-7 (Breast) | Cell Cycle Arrest | G2/M phase arrest. | [9] | |
| HepG2 (Liver) | Cell Cycle Arrest | S phase arrest. | [9] | |
| Compound Vf | Breast Cancer Cells | Apoptosis Induction | 45.33% apoptosis. | [10] |
| Cell Cycle Arrest | S phase arrest. | [10] | ||
| Compound Vg | Breast Cancer Cells | Apoptosis Induction | 37.26% apoptosis. | [10] |
| Cell Cycle Arrest | G0/G1 phase arrest. | [10] | ||
| Compound 2a & 2b | Breast & Prostate | Cell Cycle Arrest | G2/M arrest. | [11] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines (e.g., MCF-7, HepG2, A549, Hela) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Cell Cycle Analysis (PI Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Visualizations
Signaling Pathways
The anticancer effects of this compound derivatives are often attributed to their interaction with specific signaling pathways.
Caption: Inhibition of EGFR and PARP-1 signaling pathways by this compound derivatives.
Caption: Induction of p53-mediated apoptosis by this compound derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer properties of novel compounds.
Caption: General experimental workflow for anticancer drug screening.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapies. The protocols and data presented here provide a framework for the continued investigation of these molecules. Further studies, including in vivo experiments and detailed mechanistic analyses, are warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. isres.org [isres.org]
- 3. Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis | Semantic Scholar [semanticscholar.org]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 4-Phenyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-4H-1,2,4-triazole and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential antimicrobial properties.[1][2][3][4][5][6] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of a new agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][8][9][10] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, aligned with established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15][16][17]
Principle of the Assays
Both broth and agar dilution methods aim to determine the MIC by exposing a standardized microbial inoculum to serial dilutions of the antimicrobial agent under defined conditions.[8][18]
-
Broth Microdilution: This method involves preparing two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of the compound that inhibits this visible growth.[7][19][20]
-
Agar Dilution: In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are observed for microbial growth, and the MIC is determined as the lowest concentration of the compound that prevents growth.[21][22][23]
Data Presentation
The following table provides a template for summarizing the quantitative MIC data obtained from the experiments. The values presented are hypothetical and for illustrative purposes.
| Microorganism | Strain ID | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 1 (Vancomycin) |
| Escherichia coli | ATCC 25922 | 64 | 2 (Ciprofloxacin) |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | 4 (Ciprofloxacin) |
| Candida albicans | ATCC 90028 | 32 | 1 (Fluconazole) |
| Aspergillus fumigatus | ATCC 204305 | 8 | 2 (Voriconazole) |
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Sterile petri dishes
-
Sterile pipettes and tips
-
Spectrophotometer
-
Microplate reader (optional)
-
Incubator
-
Vortex mixer
-
Test microorganisms (e.g., ATCC quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
Protocol 1: Broth Microdilution Method
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 1280 µg/mL. Further dilutions should be made in the appropriate growth medium.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).
- Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Microtiter Plate Setup:
- Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
- Add 100 µL of the this compound working solution (e.g., 256 µg/mL in broth) to the first column of wells.
- Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a concentration range from 128 µg/mL to 0.25 µg/mL.
- Column 11 will serve as the growth control (inoculum without the compound), and column 12 will be the sterility control (broth only).
4. Inoculation and Incubation:
- Inoculate all wells, except for the sterility control, with 100 µL of the prepared microbial suspension.
- Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
5. Reading and Interpreting Results:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[7] A microplate reader can be used to measure the optical density at 600 nm for a more quantitative assessment.
Protocol 2: Agar Dilution Method
1. Preparation of Agar Plates with this compound:
- Prepare a series of two-fold dilutions of the this compound stock solution in a suitable solvent.
- For each concentration, add 2 mL of the drug dilution to 18 mL of molten and cooled (45-50°C) agar medium (e.g., MHA for bacteria).
- Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.
- Prepare a control plate with no compound.
2. Inoculum Preparation:
- Prepare the inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
3. Inoculation and Incubation:
- Spot 1-10 µL of the standardized inoculum onto the surface of each agar plate, including the control plate.
- Allow the spots to dry completely before inverting the plates.
- Incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
4. Reading and Interpreting Results:
- Following incubation, examine the plates for the presence of microbial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism.[21]
Experimental Workflow and Signaling Pathways
Caption: Workflow for MIC determination of this compound.
Caption: Putative mechanism of action for azole compounds.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medicine.dp.ua [medicine.dp.ua]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. goums.ac.ir [goums.ac.ir]
- 13. ESCMID: EUCAST [escmid.org]
- 14. EUCAST: EUCAST - Home [eucast.org]
- 15. darvashco.com [darvashco.com]
- 16. EUCAST: Expert Rules [eucast.org]
- 17. EUCAST: Guidance Documents [eucast.org]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Agar dilution - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for MTT Assay with 4-Phenyl-4H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of 4-Phenyl-4H-1,2,4-triazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.[1][2]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells.[1] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[4][5] A decrease in the absorbance of treated cells compared to control cells indicates a reduction in cell viability due to the cytotoxic effects of the tested compounds.
Experimental Protocols
This section provides a detailed methodology for performing the MTT assay to evaluate the cytotoxicity of this compound derivatives.
Materials and Reagents
-
This compound derivatives
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HepG2)[6][7][8]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
Sterile pipette tips and tubes
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
This compound Derivative Stock Solutions:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of each derivative in a suitable solvent, typically DMSO.
-
Store the stock solutions at -20°C.
-
-
Working Solutions of Triazole Derivatives:
-
On the day of the experiment, prepare serial dilutions of the triazole derivative stock solutions in a complete cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for evaluating the cytotoxicity of this compound derivatives.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined beforehand to ensure cells are in the logarithmic growth phase during the treatment period.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4][9]
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of the this compound derivatives to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the triazole derivatives.
-
Untreated Control: Cells in the complete culture medium only.
-
Blank Control: Wells containing the medium but no cells, to measure background absorbance.[4]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully remove the medium from each well.
-
Add 100 µL of a fresh, pre-warmed serum-free medium to each well.
-
Add 10-20 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.[4][9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][9]
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
Data Presentation and Analysis
Data Presentation
Summarize the quantitative data in a structured table for clear comparison.
Table 1: Cytotoxicity of this compound Derivatives on [Cell Line Name] Cells after [Time] Hours of Treatment
| Compound | Concentration (µM) | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |
| Control | 0 | [Value] | 100 |
| Vehicle | [Conc.] | [Value] | [Value] |
| Derivative 1 | [Conc. 1] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] | |
| [Conc. 3] | [Value] | [Value] | |
| Derivative 2 | [Conc. 1] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] | |
| [Conc. 3] | [Value] | [Value] | |
| ... | ... | ... | ... |
SD: Standard Deviation
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculation of Cell Viability: Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100 [5]
-
Dose-Response Curve and IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[3][9] A lower IC50 value indicates a higher cytotoxic potency of the compound.[3]
-
Signaling Pathway Visualization
The cytotoxic effects of triazole derivatives can be mediated through various signaling pathways, often leading to apoptosis or cell cycle arrest. While the specific pathway affected by this compound derivatives needs to be experimentally determined, a general representation of a potential apoptosis-inducing pathway is provided below.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Click Chemistry Applications of 4-Phenyl-4H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 4-phenyl-4H-1,2,4-triazole derivatives, primarily the oxidized form 4-phenyl-1,2,4-triazolinedione (PTAD), in click-like bioconjugation reactions. These methods offer rapid and selective modification of biomolecules, particularly proteins, and are valuable tools in drug discovery, chemical biology, and materials science.
Introduction to PTAD Click-Like Chemistry
While this compound itself is not directly used in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, its oxidized derivative, 4-phenyl-1,2,4-triazolinedione (PTAD), is a highly reactive dienophile and electrophile. PTAD undergoes rapid and highly selective reactions with the electron-rich phenolic side chain of tyrosine residues, a reaction often termed the "tyrosine-click" reaction.[1][2][3] This reaction proceeds under mild, biocompatible conditions and forms a stable carbon-nitrogen bond.[1][3] Additionally, under specific pH conditions, PTAD can selectively react with tryptophan residues.[4] These characteristics make PTAD a powerful tool for the site-selective modification of peptides and proteins.
Key Applications
The primary applications of PTAD in a "click chemistry" context include:
-
Bioconjugation: Site-selective labeling of proteins and peptides at tyrosine or tryptophan residues for the attachment of probes, tags, or other functional molecules.[1][4]
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies targeting specific cells. The stability of the PTAD-tyrosine linkage is a significant advantage in this application.[1][3]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to proteins to improve their pharmacokinetic properties. PTAD-mediated PEGylation can offer greater selectivity compared to traditional methods targeting lysine residues.[1][2][3]
-
Surface Immobilization: Attaching proteins to surfaces for various biotechnological applications.
-
Two-Step Labeling: PTAD derivatives functionalized with azide or alkyne groups can be used to introduce a "click handle" onto a protein, which can then be further modified using standard CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for PTAD-mediated bioconjugation reactions.
Table 1: Reaction Conditions and Yields for PTAD-Tyrosine Conjugation
| Substrate | PTAD Derivative | Stoichiometry (PTAD:Tyr) | Solvent/Buffer (pH) | Reaction Time | Yield (%) | Reference |
| Model Peptide | PTAD-alkyne | 3:1 | 6% MeCN/Phosphate buffer (7) | Room Temp | ~60 | [2] |
| Model Peptide | PTAD-azide | 3:1 | 6% MeCN/Phosphate buffer (7) | Room Temp | ~60 | [2] |
| Bovine Serum Albumin | Rhodamine-PTAD | 167:1 | PBS (7.4) | 15 min | 96 (conversion) | [5] |
| Chymotrypsinogen A | PEG-PTAD | 10:1 | PBS (7.4) | 1 hr | Predominantly mono-PEGylated | [2] |
Table 2: Reaction Conditions for Selective Tryptophan Conjugation
| Substrate | PTAD Derivative | Stoichiometry (PTAD:Trp) | Solvent/Buffer (pH) | Reaction Time | Conversion (%) | Reference |
| Tryptophan-containing peptide | PTAD-alkyne | 10:1 | PBS (4) | Not Specified | >90 | [4] |
Table 3: Stability of PTAD-Tyrosine Conjugate
| Condition | Duration | Stability | Reference |
| Human Blood Plasma | 1 week | Stable | [1] |
| 10% HCl | 1 week | Stable | [5] |
| 10% NaOH | 1 week | Stable | [5] |
| High Temperature (120 °C) | Not Specified | Stable | [5] |
Experimental Protocols
Protocol 1: General Procedure for Tyrosine-Specific Labeling of a Peptide
This protocol describes a general method for the labeling of a tyrosine-containing peptide with a 4-phenyl-1,2,4-triazolinedione (PTAD) derivative.
Materials:
-
Tyrosine-containing peptide
-
PTAD derivative (e.g., PTAD-alkyne, PTAD-azide)
-
Phosphate buffer (pH 7.0)
-
Acetonitrile (MeCN)
-
Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds are present and need to be kept reduced (optional)
-
2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris) buffer (optional, to scavenge isocyanate byproducts)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Preparation: Dissolve the tyrosine-containing peptide in phosphate buffer (pH 7.0) to a final concentration of 1-5 mg/mL. If necessary, TCEP can be added to maintain reduced cysteine residues.
-
PTAD Reagent Preparation: Immediately before use, dissolve the PTAD derivative in acetonitrile (MeCN) to prepare a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add 3 equivalents of the PTAD derivative solution to the peptide solution. The final concentration of MeCN in the reaction mixture should be kept low (e.g., <10%) to avoid protein denaturation. If promiscuous labeling is a concern, a small amount of Tris buffer can be added to the reaction mixture to scavenge any isocyanate byproducts that may form from PTAD decomposition.[1][2]
-
Reaction Incubation: Gently mix the reaction and incubate at room temperature for 15-60 minutes. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the labeled peptide using RP-HPLC.
-
Analysis: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Synthesis of an Azide-Functionalized PTAD Derivative for Two-Step Labeling
This protocol outlines the synthesis of an azide-functionalized PTAD derivative, which can be used to introduce an azide handle onto a protein for subsequent click chemistry.
Materials:
-
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione precursor
-
Oxidizing agent (e.g., N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH))
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the 4-(4-(2-azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione precursor in dry DCM.
-
Oxidation: Cool the solution to 0 °C and add the oxidizing agent (e.g., 1.1 equivalents of NBS) portion-wise. The reaction mixture will typically turn from colorless to a characteristic reddish-pink color upon formation of the PTAD derivative.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a suitable quenching agent if necessary (e.g., sodium thiosulfate solution). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the pure azide-functionalized PTAD derivative.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual reactivity of PTAD with tyrosine and tryptophan residues.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using PTAD.
Caption: Two-step protein labeling strategy using a functionalized PTAD derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
4-Phenyl-4H-1,2,4-triazole: A Versatile Ligand in Coordination Chemistry
Introduction
4-Phenyl-4H-1,2,4-triazole is an aromatic heterocyclic compound that has garnered significant interest in the field of coordination chemistry. Its unique structural features, including the presence of three nitrogen atoms within the triazole ring, allow it to act as a versatile ligand, coordinating to a variety of metal centers. This application note provides a comprehensive overview of the synthesis of this compound, the preparation of its coordination complexes, and its emerging applications in catalysis and drug development. The methodologies detailed herein are intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of N-phenylformamide (formanilide) with formylhydrazine. This method, a variation of the Pellizzari reaction, provides a reliable route to the desired triazole.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-phenylformamide (Formanilide)
-
Formylhydrazine
-
High-boiling point solvent (e.g., Dowtherm A, Tetralin)
-
Ethanol
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of N-phenylformamide and formylhydrazine.
-
Add a high-boiling point solvent to the flask.
-
Heat the reaction mixture to reflux (typically 180-200 °C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing for 4-6 hours, or until the theoretical amount of water has been collected.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from ethanol. If the product is colored, activated charcoal can be used to decolorize the solution before crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.
Diagram of the Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Coordination Chemistry of this compound
This compound typically acts as a monodentate or bidentate bridging ligand, coordinating to metal ions through its nitrogen atoms. The specific coordination mode depends on the metal ion, the counter-ion, and the reaction conditions.
Experimental Protocol: Synthesis of a Generic Transition Metal Complex
Materials:
-
This compound
-
A transition metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve a stoichiometric amount of the transition metal salt in ethanol in a round-bottom flask.
-
In a separate flask, dissolve the appropriate molar equivalent of this compound in ethanol. The metal-to-ligand ratio is typically 1:2 or 1:4.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
The reaction mixture is then refluxed for 2-4 hours.
-
Upon cooling, the resulting colored precipitate is collected by filtration.
-
The precipitate is washed with cold ethanol and then dried in a desiccator over anhydrous CaCl₂.
Characterization: The formation of the coordination complex can be confirmed by a variety of analytical techniques including FT-IR spectroscopy (observing shifts in the C=N and N-N stretching vibrations), UV-Vis spectroscopy, and magnetic susceptibility measurements. Single-crystal X-ray diffraction can provide definitive structural information.
Diagram of the General Synthesis of Metal Complexes
Caption: General workflow for the synthesis of transition metal complexes.
Applications of this compound Coordination Complexes
Coordination complexes of this compound and its derivatives have shown promise in various applications, most notably in the development of novel anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have demonstrated the potential of 1,2,4-triazole derivatives and their metal complexes as anticancer agents.[1] The proposed mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis in cancer cells. For instance, certain triazole-containing compounds have been investigated as potential inhibitors of kinases or other enzymes involved in cell proliferation and survival.
Table 1: Spectroscopic Data for a Representative Ligand and its Metal Complexes
| Compound | Key FT-IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 3250 (NH₂), 2736 (S-H), 1645 (C=N)[2] | 13.97 (s, 1H, SH), 8.05-7.51 (m, 5H, Ar-H), 5.83 (s, 2H, NH₂)[2] |
| Co(II) Complex of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Shift in C=N and disappearance of S-H bands indicate coordination. | Disappearance of SH proton signal, downfield shift of NH₂ protons.[2] |
| Ni(II) Complex of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Shift in C=N and disappearance of S-H bands indicate coordination. | Disappearance of SH proton signal, downfield shift of NH₂ protons.[2] |
Note: Data presented is for a closely related derivative due to the limited availability of data for the unsubstituted this compound complexes.
Diagram of a Potential Anticancer Mechanism of Action
Caption: Potential mechanism of anticancer activity.
Antimicrobial Activity
The 1,2,4-triazole scaffold is a key component in several clinically used antifungal agents. Metal complexes incorporating this moiety have also been extensively investigated for their antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM) for Representative Triazole Metal Complexes against a Breast Cancer Cell Line (MCF-7)
| Compound | IC₅₀ (µM) vs. MCF-7 |
| Cd(II) Complex of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 28.45[2] |
| Zn(II) Complex of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 52.57[2] |
Note: Data presented is for a closely related derivative due to the limited availability of data for the unsubstituted this compound complexes.
Conclusion
This compound serves as a valuable and versatile ligand in coordination chemistry. Its straightforward synthesis and ability to form stable complexes with a range of transition metals make it an attractive building block for the development of new materials and therapeutic agents. The demonstrated anticancer and antimicrobial potential of related triazole complexes highlights the promise of this class of compounds for future research and development in medicinal chemistry. Further investigation into the coordination chemistry and biological activities of unsubstituted this compound and its metal complexes is warranted to fully explore their potential.
References
Application Notes and Protocols: In Vitro Evaluation of 4-Phenyl-4H-1,2,4-triazole Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of the antibacterial activity of 4-Phenyl-4H-1,2,4-triazole and its derivatives. The information is compiled from various scientific studies and is intended to guide researchers in the screening and characterization of novel antibacterial agents based on this chemical scaffold.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial properties. This document focuses on this compound derivatives, which have shown promise as a class of antibacterial agents. The protocols and data presented herein are designed to facilitate the standardized evaluation of their in vitro efficacy.
Data Presentation: Antibacterial Activity of this compound Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a panel of Gram-positive and Gram-negative bacteria. This data allows for a comparative analysis of the antibacterial spectrum and potency of different analogs.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Derivatives against Gram-Positive Bacteria
| Compound ID | Derivative | Staphylococcus aureus | Bacillus subtilis | Staphylococcus pyogenes | Reference |
| 1 | 4-((3-nitrobenzylidene)amino)-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | 0.264 mM | - | 0.132 mM | [1] |
| 2 | 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethylphenyl group | - | 5 | - | [1] |
| 3 | Ciprofloxacin-triazole hybrid with hydroxyphenyl fragment | 16-fold lower than ciprofloxacin | - | - | [1] |
| 4 | Phenylpiperazine-triazole-fluoroquinolone hybrid | 0.12-1.95 | 0.12-1.95 | - | [1] |
| 5 | 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol Mannich base | - | Good activity | - | [1] |
| 6 | 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Mannich base | 6-20 mm inhibition zone | 6-20 mm inhibition zone | - | [1] |
| 7 | 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | 1.05-8.38 µM | 1.05-8.38 µM | - | [2] |
| 8 | 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | 1.05-8.38 µM | 1.05-8.38 µM | - | [2] |
| 9 | 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazole | ATCC-25923 | ATCC-6633 | - | [3] |
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Derivatives against Gram-Negative Bacteria
| Compound ID | Derivative | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| 1 | 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethylphenyl group | 5 | 5 | - | [1] |
| 2 | Phenylpiperazine-triazole-fluoroquinolone hybrid | 0.12-1.95 | 0.12-1.95 | - | [1] |
| 3 | 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol Mannich base | Potent inhibitory effect | Potent inhibitory effect | - | [1] |
| 4 | 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 8-12 mm inhibition zone | Additional activity | - | [1] |
| 5 | Nalidixic acid-based 1,2,4-triazole-3-thione derivative | 16 | 16 | 16 | [1] |
| 6 | 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | 1.05-8.38 µM | 1.05-8.38 µM | - | [2] |
| 7 | 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | 1.05-8.38 µM | 1.05-8.38 µM | - | [2] |
| 8 | 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazole | ATCC-8739 | ATCC-27853 | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro antibacterial assays.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD at 625 nm).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A reading mirror or a spectrophotometer (measuring absorbance at 600 nm) can be used for more accurate determination.
-
Disk Diffusion Assay Protocol (Kirby-Bauer Method)
The disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Test compounds (this compound derivatives)
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Compound-Impregnated Disks:
-
Dissolve the test compound in a suitable volatile solvent to a known concentration.
-
Aseptically apply a specific volume (e.g., 10 µL) of the compound solution onto sterile filter paper disks.
-
Allow the disks to dry completely in a sterile environment.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacteria to the compound.
-
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
The following diagram illustrates the general workflow for evaluating the in vitro antibacterial activity of this compound derivatives.
Caption: General workflow for in vitro antibacterial susceptibility testing.
Postulated Mechanism of Action: Enzyme Inhibition
Several studies suggest that 1,2,4-triazole derivatives exert their antibacterial effect by inhibiting essential bacterial enzymes. The following diagram illustrates a generalized pathway of this proposed mechanism.
Caption: Postulated mechanism of action via enzyme inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenyl-4H-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Phenyl-4H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and historically significant methods for the synthesis of this compound and its derivatives are the Pellizzari and Einhorn-Brunner reactions.
-
Pellizzari Reaction: This method involves the condensation of an amide with an acylhydrazide at high temperatures. For the synthesis of this compound, this would typically involve the reaction of formamide with N-benzoylhydrazine or a related derivative.[1]
-
Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles through the condensation of an imide with a hydrazine, often in the presence of a weak acid.[2][3] For the target molecule, a potential route involves the reaction of N,N'-diformylhydrazine with aniline.
Modern variations of these classical methods may employ microwave irradiation to significantly reduce reaction times and improve yields.[4][5]
Q2: What is the general mechanism for the formation of the 1,2,4-triazole ring in these reactions?
A2: Both the Pellizzari and Einhorn-Brunner reactions proceed through a cyclization-dehydration mechanism. In the Pellizzari reaction, the initial step is a nucleophilic attack of the hydrazide on the amide carbonyl group.[1] Subsequent intramolecular cyclization and elimination of water molecules lead to the formation of the aromatic 1,2,4-triazole ring. The Einhorn-Brunner reaction follows a similar pathway involving the formation of an intermediate which then cyclizes and dehydrates to form the triazole ring.[3][6]
Q3: Are there greener synthesis alternatives to traditional heating methods?
A3: Yes, microwave-assisted synthesis has emerged as a more environmentally friendly and efficient alternative to conventional heating for the synthesis of 1,2,4-triazole derivatives. Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher product yields.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: The reaction may require higher temperatures to proceed to completion. For conventional heating, ensure the reaction mixture is maintained at the optimal temperature. Consider using a higher boiling point solvent if necessary. For microwave synthesis, a higher temperature setting or longer irradiation time may be required.[4] |
| Sub-optimal Reagent Stoichiometry | - Verify the molar ratios of the starting materials. An excess of one reagent may be necessary to drive the reaction to completion. |
| Poor Reagent Quality | - Ensure that the starting materials (e.g., aniline, N,N'-diformylhydrazine) are pure and dry. Impurities or moisture can interfere with the reaction. |
| Inefficient Cyclization | - In some cases, the addition of a catalytic amount of a weak acid can facilitate the cyclization step in the Einhorn-Brunner reaction.[2] |
Problem 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Pellizzari Reaction: When using unsymmetrical amides and acylhydrazides, an "interchange of acyl groups" can lead to a mixture of isomeric triazoles.[7] Using symmetrical starting materials can prevent this.- Decomposition: High reaction temperatures can sometimes lead to the decomposition of starting materials or the final product. Consider lowering the reaction temperature and extending the reaction time. |
| Unreacted Starting Materials | - If the reaction has not gone to completion, unreacted starting materials will contaminate the product. Optimize reaction conditions (time, temperature, stoichiometry) to maximize conversion. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities in Chromatography | - Solvent System Optimization: Experiment with different solvent systems for column chromatography to improve the separation of the desired product from impurities. A gradient elution may be necessary.- Alternative Purification Methods: Consider recrystallization from a suitable solvent system. Common solvents for recrystallization of triazole derivatives include ethanol, ethyl acetate, and mixtures with water.[8] |
| Product is an Oil or Fails to Crystallize | - Solvent Choice: The chosen recrystallization solvent may be too good a solvent for the product. Try a different solvent or a solvent/anti-solvent system.- Purity: The presence of significant impurities can inhibit crystallization. Attempt further purification by column chromatography before recrystallization. |
| Colored Impurities | - Treatment with activated charcoal during recrystallization can sometimes remove colored impurities. However, this should be done with caution as it can also adsorb the product. |
Quantitative Data on Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of different synthetic methods and conditions on product yield as reported in the literature for various 1,2,4-triazole syntheses.
| Method | Reactants | Conditions | Yield (%) | Reference |
| Microwave-assisted | N-substituted hydrazide, Nitrile | 150-180 °C, 10-30 min | 80-95% | |
| Microwave-assisted | 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | 10–25 minutes | up to 97% | |
| Conventional Heating | 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | 290 minutes | 78% | |
| Microwave-assisted | N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives | 33–90 seconds | 82% |
Experimental Protocols
Detailed Experimental Protocol for a General Synthesis of 4-Aryl-4H-1,2,4-triazoles
The following is a general procedure for the synthesis of 4-aryl-4H-1,2,4-triazoles, which can be adapted for the synthesis of this compound.
Materials:
-
Substituted Aniline (e.g., Aniline)
-
N,N'-Diformylhydrazine
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or sulfolane) or no solvent for neat reaction.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of the aniline derivative and N,N'-diformylhydrazine.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to a temperature between 150-200 °C.
-
Maintain this temperature and continue stirring for the time indicated by reaction monitoring (typically several hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemmethod.com [chemmethod.com]
Overcoming solubility issues of 4-Phenyl-4H-1,2,4-triazole in assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with 4-Phenyl-4H-1,2,4-triazole in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my stock solution into an aqueous assay buffer? A1: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a common issue. The primary causes include:
-
Solvent Shock : This occurs when a concentrated stock solution, typically in 100% Dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of the solution.[1]
-
Exceeding Solubility Limit : The final concentration of the compound in the assay medium may be higher than its maximum thermodynamic or kinetic solubility in that specific medium.[2]
-
Temperature and pH Shifts : Changes in temperature (e.g., moving from room temperature to 37°C) or the pH of the medium can alter the compound's solubility.[1][3]
-
Interactions with Media Components : Salts, proteins, or other components in complex cell culture media can interact with the compound and reduce its solubility.[1]
Q2: What is the recommended solvent for preparing a high-concentration stock solution? A2: For initial solubilization of poorly soluble compounds, preparing a high-concentration stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common first choice due to its high solubilizing power and general compatibility with biological assays at low final concentrations.[4][5] Other potential solvents include ethanol, methanol, or dimethylformamide (DMF).[5] It is crucial to start with a high-concentration stock (e.g., 10-30 mM) to minimize the volume of organic solvent added to the final assay.[4]
Q3: What is the maximum recommended final concentration of DMSO in an assay? A3: The final concentration of DMSO should be kept as low as possible to avoid artifacts and cytotoxicity. For most in vitro assays, the recommended maximum concentration is typically ≤ 0.5%.[1][5] For particularly sensitive cell-based assays, a final concentration of <0.1% is often necessary.[2] Always perform a vehicle control experiment with the same final DMSO concentration to assess any effects of the solvent on the assay.[5]
Q4: How can I determine the maximum soluble concentration of this compound in my specific assay medium? A4: You can determine the kinetic solubility through a visual or spectrophotometric method. A simple approach involves preparing serial dilutions of your compound in the assay buffer and visually inspecting for any cloudiness or precipitate.[2] A more quantitative method uses a plate reader to measure turbidity by checking the absorbance at a wavelength where the compound does not absorb (e.g., >500 nm).[5] A detailed protocol for this is provided below.
Q5: Can additives or alternative formulation strategies help prevent precipitation? A5: Yes, several strategies can enhance solubility:
-
Co-solvents : Using a mixture of solvents can sometimes maintain solubility more effectively than a single one.[6]
-
Detergents : In some cell-free assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.001% to 0.01%) can help solubilize compounds.[2][7] However, their use in cell-based assays is limited due to potential cytotoxicity.[7]
-
Cyclodextrins : These can form inclusion complexes with the compound, effectively shielding it from the aqueous environment and increasing solubility.[2][6]
-
Particle Size Reduction : For formulation development, techniques like micronization or nanonization increase the surface-area-to-volume ratio, which can improve the dissolution rate.[8][9]
Troubleshooting Guide
This guide addresses common precipitation-related issues encountered during experiments.
| Observation / Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation immediately upon dilution into aqueous buffer | High Supersaturation / Solvent Shock : The rapid shift in solvent polarity causes the compound to "crash out".[1] | • Lower the final concentration of the compound.[2]• Use a serial dilution method: first dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/buffer) before the final dilution.[2]• Add the stock solution dropwise to the aqueous buffer while vortexing or swirling to improve mixing and avoid localized high concentrations.[1] |
| Precipitation occurs over time during the assay incubation | Thermodynamic Insolubility : The compound concentration is above its stable solubility limit in the assay medium.[2]Temperature Fluctuations : Moving plates between room temperature and a 37°C incubator can affect solubility.[1][2]Compound Instability : The compound may be degrading into less soluble products.[2]Media Evaporation : Evaporation can increase the concentration of all components, leading to precipitation.[10] | • Lower the compound's final concentration.[2]• Pre-warm all assay components (media, buffers) to the final incubation temperature before adding the compound.[1]• Assess compound stability in the assay buffer over the experiment's time course.[2]• Ensure proper humidity in the incubator and seal culture plates to prevent evaporation.[10] |
| Inconsistent or non-reproducible assay results | Variable Effective Concentration : Poor solubility leads to an inconsistent amount of dissolved compound available to interact with the biological target. | • Prepare fresh working solutions for each experiment from a frozen, single-use aliquot of the stock solution.[5]• Ensure the stock solution is fully dissolved before each use (brief vortexing).• Perform a solubility test to confirm the maximum soluble concentration in your assay medium (see Protocol 2).[5] |
| Cytotoxicity observed in vehicle control wells | High Organic Solvent Concentration : The concentration of the solvent (e.g., DMSO) is too high for the cells being used. | • Reduce the final concentration of the organic solvent to a non-toxic level (typically <0.5% for DMSO).[4][5]• Run a dose-response curve for the solvent alone to determine the cytotoxic threshold for your specific cell line.[5] |
Quantitative Data: Solvent Selection
| Solvent | Typical Stock Concentration | Use Case | Key Considerations |
| DMSO | 10 - 30 mM | Primary choice for initial stock solution preparation. | Can be cytotoxic at final concentrations >0.5-1%.[1][2] Ensure it is anhydrous as water can reduce its solvating power. |
| Ethanol | 1 - 10 mM | Alternative to DMSO, sometimes better tolerated by cells. | Generally less effective at solubilizing highly hydrophobic compounds compared to DMSO.[5] |
| DMF | 10 - 30 mM | Strong solvent, used when DMSO is not effective. | Higher toxicity than DMSO; use with caution and at very low final concentrations.[5] |
| PEG 300/400 | Variable | Can be used as a co-solvent to improve solubility in aqueous solutions for in vivo studies.[4] | May have higher viscosity. Its suitability for in vitro assays should be validated.[4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 20 mM).
-
Facilitate dissolution by gently vortexing. If necessary, brief sonication or warming to 37°C can be applied.
-
Visually inspect the solution to ensure all solid material has dissolved completely.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[1]
-
Store aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer This protocol determines the concentration at which a compound begins to precipitate in a specific buffer.
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Create a series of 2-fold serial dilutions of the stock solution in 100% DMSO (e.g., from 10 mM down to ~0.1 mM).
-
In a clear 96-well plate, add 98 µL of your specific assay buffer or cell culture medium to each well.
-
Add 2 µL of each DMSO dilution to the corresponding wells. This maintains a constant final DMSO concentration of 2%.
-
Mix the plate gently and incubate at the intended assay temperature (e.g., 37°C) for 1-2 hours.[5]
-
Visually inspect each well for signs of precipitation or cloudiness against a dark background. Alternatively, read the plate on a spectrophotometer at a wavelength of ~600 nm to quantify turbidity.[2]
-
The highest concentration that remains clear is the approximate kinetic solubility limit under these conditions.
Visualizations
A troubleshooting workflow can help systematically diagnose and solve solubility issues.
Caption: Troubleshooting workflow for compound precipitation.
Many 1,2,4-triazole derivatives exert their biological effects by inhibiting key enzymes in signaling pathways, such as protein kinases.[11] Understanding the target pathway is crucial for assay design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Phenyl-4H-1,2,4-triazole Derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Phenyl-4H-1,2,4-triazole derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common first-line purification technique for crude this compound derivatives?
A1: For solid compounds, recrystallization is often the most straightforward and effective initial purification method.[1] If the compound is an oil or if recrystallization fails to remove impurities effectively, column chromatography is the next logical step.
Q2: How do I select an appropriate solvent for the recrystallization of my this compound derivative?
A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1] It is recommended to perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate/hexane mixtures) to identify the optimal one. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed if a single suitable solvent cannot be found.[2]
Q3: My this compound derivative is highly polar and shows poor retention on a standard C18 reversed-phase HPLC column. What should I do?
A3: For highly polar triazoles, consider using a column designed for polar analytes, such as one with a polar-embedded or polar-endcapped stationary phase.[3] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most suitable technique for very polar compounds that are not retained in reversed-phase mode.[3]
Q4: What are common impurities I might encounter, and how can they be removed?
A4: Common impurities can include unreacted starting materials, reagents, and side-products from the synthesis. The purification method will depend on the nature of the impurity. For instance, if the synthesis of an N-substituted triazole was not regioselective, you might have a mixture of N1 and N2 isomers which can be difficult to separate by standard column chromatography and may require a shallow solvent gradient or HPLC. In some cases, dihydrazide intermediates can be removed without extensive purification beyond simple separation as they form crystalline oxadiazolium salts that precipitate out, leaving the desired triazole in solution.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | The solution is not sufficiently saturated; too much solvent was used.[1][2] | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[3] - Try scratching the inside of the flask with a glass rod to induce nucleation.[2] - Add a seed crystal of the pure compound, if available.[2] - Cool the solution in an ice bath or refrigerator to further decrease solubility.[2][3] |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the compound is highly impure.[2] | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] - Consider using a different solvent with a lower boiling point or a co-solvent system.[3] |
| Low yield of recovered product. | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.[1][2] - The compound is too soluble in the chosen solvent, even at low temperatures.[1][2] - Premature crystallization occurred during hot filtration.[1][2] | - Use the minimum amount of hot solvent necessary to dissolve the compound.[1] - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[1] - Pre-heat the funnel and receiving flask before hot filtration.[1][2] |
| The product is still impure after recrystallization. | - The cooling process was too rapid, trapping impurities within the crystal lattice.[1] - The impurities have very similar solubility profiles to the desired compound.[1] | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - If impurities persist, an alternative purification method such as column chromatography is recommended.[1][2] |
Column Chromatography
| Problem | Potential Cause | Solution |
| The compound does not move from the baseline. | The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For more polar compounds, a methanol/dichloromethane system can be effective. |
| Poor separation between the desired compound and impurities. | - The chosen eluent system does not provide sufficient resolution. - The column is overloaded with the crude product. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. - Use a smaller amount of crude material relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel. |
| The compound streaks on the column. | The compound may be acidic or basic and is interacting strongly with the silica gel. | - For acidic compounds, add a small amount of acetic acid (e.g., 1%) to the eluent. - For basic compounds, add a small amount of triethylamine (e.g., 1%) to the eluent to neutralize the acidic sites on the silica gel. |
Liquid-Liquid Extraction
| Problem | Potential Cause | Solution |
| Low recovery of the triazole derivative in the organic phase. | The compound is too polar and has a high affinity for the aqueous phase. | - Add a salt (e.g., NaCl) to the aqueous phase to decrease the solubility of the organic compound (salting out).[3] - Since 4-Phenyl-4H-1,2,4-triazoles can be basic, increase the pH of the aqueous layer with a base (e.g., NaOH) to neutralize the compound, making it less polar and more soluble in the organic phase.[3] - Use a more polar organic solvent that is still immiscible with water, such as ethyl acetate or dichloromethane.[3] |
| Formation of an emulsion. | Vigorous shaking of the separatory funnel. | - Allow the mixture to stand for a longer period. - Gently swirl the mixture instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Quantitative Data
Table 1: Effect of Recrystallization Solvent on Yield and Purity of a 1,4-Substituted 1,2,3-Triazole Derivative
| Entry | Solvent System | Purity (Before) | Purity (After) | Yield (%) |
| 1 | Acetonitrile | 94.4% | Not specified | 65% |
| 2 | Acetone | 94.4% | 99.2% | 73% |
| 3 | Ethanol | 94.4% | Not specified | 69% |
| 4 | Isopropyl Alcohol | 94.4% | Not specified | 71% |
| 5 | Acetone/Water | 94.4% | High | 84% |
| Data adapted from a study on a specific 1,4-substituted 1,2,3-triazole derivative and may not be representative for all this compound derivatives. High product quality was noted for the acetone/water system. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound derivative. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture gently to boiling and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to completely dissolve the compound.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for this compound derivatives is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Start eluting with the less polar solvent system, gradually increasing the polarity as the separation progresses. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Liquid-Liquid Extraction for a Basic Triazole Derivative
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Washing: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Extraction of Basic Compound: To isolate the basic triazole from neutral impurities, extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The protonated triazole will move into the aqueous phase.
-
Isolation of Triazole: Collect the aqueous layer and basify it with a strong base (e.g., 6M NaOH) to a pH > 10.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified triazole.
Visualized Workflows
Caption: Troubleshooting workflow for the recrystallization of this compound derivatives.
Caption: General experimental workflow for purification by flash column chromatography.
Caption: Logical workflow for the acid-base extraction of a basic this compound derivative.
References
Optimizing reaction conditions for 4-Phenyl-4H-1,2,4-triazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Phenyl-4H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common synthetic routes to this compound and other 1,2,4-triazoles often start from readily available precursors. These can include reactions involving hydrazines and formamide, which can proceed smoothly under microwave irradiation without a catalyst.[1] Another approach involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines, a method known as the Einhorn–Brunner reaction.[2] More complex, multi-component reactions can also be employed, for instance, using aryl hydrazines, paraformaldehyde, and ammonium acetate.[1]
Q2: I am not getting the expected yield. What are the key reaction parameters to optimize?
A2: Optimizing the yield for this compound synthesis requires careful control of several parameters:
-
Reaction Temperature: The optimal temperature can vary significantly depending on the synthetic route. It is crucial to screen a range of temperatures to find a balance between reaction rate and the formation of side products.[3]
-
Solvent: The choice of solvent affects the solubility of reactants and intermediates. For copper-catalyzed reactions starting from amidines, solvents like DMSO have proven effective.[3]
-
Catalyst: In metal-catalyzed syntheses, the choice of catalyst is critical. Various copper salts, such as Cu(OAc)₂ and CuCl₂, are commonly used.[3]
-
Base: A suitable base is often necessary to promote the reaction and neutralize acidic byproducts. Common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[3]
-
Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal duration.[3]
Q3: I am observing multiple products in my reaction. What are the common side products and how can I minimize their formation?
A3: The formation of side products is a common challenge. Depending on the synthetic route, these can include incompletely cyclized intermediates, isomers, or products from side reactions of the starting materials. To minimize their formation:
-
Ensure the purity of your starting materials.
-
Precisely control the reaction temperature to avoid decomposition or undesired side reactions.[3]
-
Optimize the stoichiometry of the reactants.
-
Choose an appropriate solvent to ensure all reactants are in the solution phase.[3]
-
Monitor the reaction closely and stop it once the desired product is maximally formed to prevent degradation.[3]
Q4: What is a reliable method for purifying the final product, this compound?
A4: Purification of 1,2,4-triazole derivatives is typically achieved through recrystallization or column chromatography. For recrystallization, common solvents include ethanol or aqueous ethanol.[4][5][6] Column chromatography on silica gel is another effective method, often using a solvent system like chloroform:methanol (e.g., 90:10 v/v) to elute the product.[7] The choice of purification method will depend on the nature and quantity of impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive starting materials or reagents.- Incorrect reaction temperature.- Inefficient catalyst or base.- Suboptimal solvent choice.[3] | - Check the purity and activity of all starting materials and reagents.- Perform small-scale experiments to screen a range of temperatures.[3]- Experiment with different catalysts (e.g., various Cu(I) or Cu(II) salts) and bases (e.g., K₂CO₃, Cs₂CO₃).[3]- Test different solvents to improve solubility and reaction kinetics.[3] |
| Formation of Multiple Spots on TLC (Multiple Products) | - Side reactions due to high temperature.- Incorrect stoichiometry of reactants.- Presence of impurities in starting materials. | - Lower the reaction temperature and monitor the reaction progress more frequently.[3]- Carefully control the molar ratios of your reactants.- Purify starting materials before use. |
| Product is Difficult to Purify | - Presence of closely related isomers or byproducts.- Product co-eluting with impurities during chromatography. | - Try recrystallization from a different solvent system.- Optimize the mobile phase for column chromatography to improve separation; consider using a gradient elution.- Consider derivatization to separate isomers, followed by removal of the derivatizing group. |
| Reaction is Sluggish or Does Not Go to Completion | - Insufficient reaction time.- Low reaction temperature.- Catalyst deactivation. | - Monitor the reaction by TLC and extend the reaction time if necessary.[3]- Gradually increase the reaction temperature, while monitoring for side product formation.[3]- For sluggish reactions, consider using microwave-assisted synthesis to potentially increase the yield and reduce reaction time.[1][3] |
Experimental Protocols
Representative Synthesis of a 4-Substituted-4H-1,2,4-triazole Derivative
This protocol is based on the general principle of cyclizing a hydrazine derivative.
Materials:
-
Appropriate benzohydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Preparation of Potassium Dithiocarbazinate: A solution of benzohydrazide and potassium hydroxide in absolute ethanol is stirred. Carbon disulfide is added dropwise, and the mixture is stirred for an extended period (e.g., 12-18 hours) at room temperature. The resulting precipitate of potassium dithiocarbazinate is filtered, washed with a solvent like dry ether, and dried.[5][6]
-
Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate salt is refluxed with hydrazine hydrate in water until the evolution of hydrogen sulfide ceases. After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the triazole derivative. The precipitate is filtered, washed with water, and recrystallized from ethanol.[6][8]
Note: The final step to obtain this compound would involve further chemical modification of the 4-amino and 3-thiol groups, the specifics of which would depend on the desired overall synthetic strategy. The yields for these types of reactions can vary widely based on the specific substrates and conditions used.
Data Presentation
Table 1: General Optimization Parameters for 1,2,4-Triazole Synthesis
| Parameter | Typical Range / Options | Notes |
| Temperature | Room Temperature to 150°C | Highly dependent on the specific reaction.[3] |
| Solvent | DMSO, DMF, Ethanol, Toluene | Choice impacts solubility and reaction mechanism.[3] |
| Catalyst | Cu(OAc)₂, CuCl₂, CuI, No Catalyst | Metal catalysts are common, but some reactions proceed without them.[3][9] |
| Base | K₂CO₃, Cs₂CO₃, NaOH, Et₃N | Essential for neutralizing acidic byproducts and promoting the reaction.[3][10] |
| Reaction Time | 2 to 24 hours | Monitor by TLC to determine completion.[3] |
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing low yield in this compound synthesis.
References
- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. chemmethod.com [chemmethod.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting common side reactions in 4-Phenyl-4H-1,2,4-triazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Phenyl-4H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most common and well-established methods for the synthesis of this compound are the Pellizzari reaction and the Einhorn-Brunner reaction. The Pellizzari reaction involves the condensation of an amide with a hydrazide, while the Einhorn-Brunner reaction utilizes the condensation of diacylamines with hydrazines.[1]
Q2: What is the most common and significant side reaction in the synthesis of this compound?
A significant challenge, particularly in unsymmetrical reactions, is the formation of a mixture of isomeric 1,2,4-triazoles. For instance, in the Einhorn-Brunner reaction, the use of unsymmetrical diacylamines can lead to different regioisomers.[2] Another common side product, especially when using hydrazides, is the formation of 1,3,4-oxadiazoles through a competing cyclization pathway.
Q3: How can the formation of the isomeric byproduct, 1-Phenyl-1H-1,2,4-triazole, be minimized?
The formation of the 1-phenyl isomer versus the desired 4-phenyl isomer is a key challenge. Reaction conditions play a crucial role in directing the regioselectivity. Lower reaction temperatures and the choice of appropriate catalysts can favor the formation of the desired 4-phenyl isomer. Careful monitoring of the reaction progress and quenching it once the starting material is consumed can also prevent potential isomerization or side product formation.
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in this compound synthesis can stem from several factors. High reaction temperatures and prolonged reaction times, often required in classical methods like the Pellizzari reaction, can lead to the decomposition of starting materials and products.[3] Incomplete reactions due to insufficient temperature or time can also result in low yields. To improve yields, consider optimizing the reaction temperature and time. Microwave-assisted synthesis has been shown to shorten reaction times and, in some cases, improve yields by minimizing exposure to high temperatures.[3] Ensuring the purity of starting materials, as hydrazides can be hygroscopic, is also critical.
Q5: I am having difficulty purifying the final product. What are some effective purification strategies?
Purification of this compound can be challenging due to the presence of isomeric byproducts with similar polarities. Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is a common and effective method for purification. Column chromatography can also be employed for more challenging separations. It is advisable to analyze the crude product by techniques like TLC or LC-MS to understand the impurity profile and devise an appropriate purification strategy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction (insufficient temperature or time).- Decomposition of starting materials or product at high temperatures.- Impure starting materials (e.g., hygroscopic hydrazides). | - Gradually increase reaction temperature and monitor progress by TLC.- Consider using microwave irradiation to shorten reaction times.[3]- Ensure starting materials are pure and dry. |
| Formation of Isomeric Mixture (e.g., 1-Phenyl-1H-1,2,4-triazole) | - High reaction temperatures promoting rearrangement.- Lack of regioselective control in the chosen synthetic route. | - Optimize the reaction temperature to the lowest effective point.- If using an Einhorn-Brunner approach with an unsymmetrical imide, the acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position, influencing isomer formation.[2] |
| Formation of 1,3,4-Oxadiazole Side Product | - Competing cyclization pathway, particularly when using hydrazides.- Presence of water in the reaction. | - Ensure strictly anhydrous reaction conditions.- Lower the reaction temperature to favor the formation of the triazole.- The choice of acylating agent can influence the reaction pathway. |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of sensitive functional groups on starting materials or products.- Side reactions involving the solvent or impurities. | - Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent and ensure all reagents are pure. |
| Difficulty in Product Purification | - Similar polarities of the desired product and isomeric side products.- Co-crystallization of the product mixture. | - Employ fractional recrystallization with different solvent systems.- Utilize column chromatography with a carefully selected eluent system.- Analyze the crude mixture by LC-MS to identify and characterize impurities. |
Experimental Protocols
Synthesis of this compound via Phenylhydrazine and Formic Acid
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Phenylhydrazine
-
Formic acid (excess)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beaker
-
Ice bath
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, add phenylhydrazine.
-
Slowly add an excess of formic acid to the flask. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Common side reaction pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: 4-Phenyl-4H-1,2,4-triazole Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 4-Phenyl-4H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
Common synthetic routes to this compound and its derivatives include the Pellizzari reaction, which involves the condensation of an amide with an acylhydrazide, and the Einhorn-Brunner reaction, which utilizes the reaction of an imide with an alkyl hydrazine. Various other methods exist, often involving cyclization reactions of precursors containing the necessary nitrogen and carbon framework.
Q2: What are the most effective methods for purifying synthesized this compound?
The most frequently reported and effective method for the purification of this compound is recrystallization , with ethanol being a commonly used solvent.[1][2] For impurities that are difficult to remove by recrystallization, column chromatography can be employed.
Q3: How can I assess the purity of my this compound sample?
The purity of your sample can be assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To get a quick indication of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[3]
-
Q4: What are the expected spectral characteristics of pure this compound?
While specific spectral data can vary slightly based on the solvent and instrument used, you can generally expect the following:
-
¹H NMR: Signals corresponding to the phenyl protons and the triazole ring protons.
-
¹³C NMR: Resonances for the carbons of the phenyl and triazole rings.
-
IR: Characteristic peaks for aromatic C-H and C=N stretching.
-
MS: A molecular ion peak corresponding to the molecular weight of this compound (C₈H₇N₃, M.W. = 145.16 g/mol ).
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
Symptoms:
-
Broad melting point range.
-
Presence of impurity peaks in NMR or HPLC analysis.
-
Discoloration of the final product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Conduct small-scale solvent screening to find the optimal solvent or solvent mixture. Ethanol is a good starting point.[2] |
| Incomplete Removal of Starting Materials | Unreacted starting materials (e.g., N-phenylformamide, hydrazine derivatives) can co-precipitate. Consider a pre-purification step such as a liquid-liquid extraction to remove acidic or basic starting materials. |
| Presence of Side-Products | Synthesis can lead to isomeric byproducts or other closely related impurities that have similar solubility. If recrystallization is ineffective, column chromatography is the recommended next step. |
| Cooling Rate is Too Fast | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
Issue 2: Low Yield After Purification
Symptoms:
-
Significantly lower than expected recovery of the purified product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Product is Too Soluble in the Recrystallization Solvent | A significant amount of product may remain in the mother liquor. Concentrate the mother liquor and attempt a second recrystallization to recover more product. |
| Excessive Amount of Solvent Used | Using too much solvent for recrystallization will result in a lower yield. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Losses During Transfers | Product can be lost on glassware during transfers. Rinse all glassware with a small amount of the cold recrystallization solvent and add it to the filtrate. |
| Product Adsorption on Column (Chromatography) | Highly polar compounds can irreversibly bind to silica gel. Ensure the chosen solvent system for column chromatography is appropriate to elute your compound. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Prepare a silica gel column.
-
Mobile Phase: A solvent system of chloroform and ethyl acetate (e.g., in a 5:1 v/v ratio) can be effective. The optimal ratio may need to be determined by TLC.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Techniques
| Feature | Recrystallization | Column Chromatography |
| Primary Goal | High Purity | Separation of complex mixtures |
| Typical Yield | Can be high if solvent is chosen carefully, but some loss in mother liquor is inevitable. | Generally lower yield due to potential for product loss on the column. |
| Scalability | Easily scalable to larger quantities. | Can be challenging and costly to scale up. |
| Time & Labor | Generally less labor-intensive. | More time-consuming and requires more hands-on attention. |
| Solvent Usage | Can use a significant amount of solvent, especially on a large scale. | Often requires large volumes of solvent for the mobile phase. |
| Best For | Removing small amounts of impurities from a large amount of product. | Separating compounds with similar polarities and when recrystallization is ineffective. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
Stability testing of 4-Phenyl-4H-1,2,4-triazole in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenyl-4H-1,2,4-triazole. The information provided is intended to assist in designing and troubleshooting stability studies in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the 1,2,4-triazole ring?
A1: The 1,2,4-triazole ring is an aromatic heterocyclic system, which imparts significant stability. It is stabilized by resonance and is generally resistant to cleavage under normal conditions. However, like many organic molecules, it can be susceptible to degradation under forced conditions such as strong acidity, basicity, oxidation, and photolysis. The parent 1H-1,2,4-triazole has been shown to be stable in aqueous buffered solutions at pH 5, 7, and 9 for at least 30 days at 25°C and does not undergo significant direct photolysis in sunlight.[1]
Q2: How does the phenyl substitution at the N4 position affect the stability of the triazole ring?
A2: The phenyl group at the N4 position can influence the electronic properties of the triazole ring. It may withdraw electron density, which could potentially make the ring more susceptible to nucleophilic attack under certain conditions. Conversely, the bulky nature of the phenyl group might offer some steric protection. Specific stability studies on this compound are necessary to fully elucidate the effects of this substitution.
Q3: In which common laboratory solvents is this compound expected to be soluble for stability studies?
A3: Based on the general solubility of similar heterocyclic compounds, this compound is expected to be soluble in a range of organic solvents. These may include polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as alcohols such as methanol and ethanol, and chlorinated solvents like dichloromethane. Its solubility in water is expected to be low.
Q4: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?
A4: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. According to ICH guidelines, typical stress conditions include:
-
Acidic hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures.
-
Basic hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative degradation: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal degradation: Heating the solid or a solution at temperatures above the accelerated stability conditions (e.g., 60-80°C).
-
Photolytic degradation: Exposing the solid or a solution to a combination of UV and visible light.
Troubleshooting Guides
Issue 1: Unexpected Degradation in an Aprotic Solvent
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram when the compound is dissolved in an aprotic solvent (e.g., DMSO, DMF) even at room temperature.
-
A gradual decrease in the main peak area over a short period.
Possible Causes:
-
Solvent Impurities: The solvent may contain reactive impurities such as peroxides (in ethers) or amines that can react with the triazole.
-
Hygroscopic Nature of Solvents: Some aprotic solvents like DMSO are hygroscopic and absorbed water could be facilitating hydrolysis, especially if the sample is stored for an extended period.
-
Light Sensitivity: The compound might be sensitive to ambient light, and degradation is occurring during sample preparation and storage.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use freshly opened, HPLC-grade or anhydrous solvents.
-
Solvent Purity Check: Run a blank chromatogram of the solvent to check for impurities.
-
Protect from Light: Prepare and store solutions in amber vials or protect them from light with aluminum foil.
-
Work in an Inert Atmosphere: If the compound is suspected to be sensitive to air or moisture, prepare samples under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Inconsistent Results in Hydrolytic Stability Studies
Symptoms:
-
Highly variable degradation rates between replicate experiments under the same acidic or basic conditions.
-
Precipitation of the compound or its degradants from the solution.
Possible Causes:
-
Limited Solubility: The compound may have limited solubility in the aqueous acidic or basic medium, leading to a heterogeneous reaction.
-
pH Fluctuation: The pH of the solution might not be stable over the course of the experiment, especially at elevated temperatures.
-
Incomplete Dissolution: The compound may not have been fully dissolved at the beginning of the experiment.
Troubleshooting Steps:
-
Use a Co-solvent: If solubility is an issue, consider using a co-solvent system (e.g., water/methanol or water/acetonitrile). Ensure the co-solvent is stable under the test conditions.
-
Buffer the Solution: Use appropriate buffers to maintain a constant pH throughout the experiment.
-
Ensure Complete Dissolution: Visually inspect the solution to ensure the compound is fully dissolved before starting the time-point measurements. Sonication may be helpful.
-
Monitor Solubility: At each time point, check for any precipitation. If precipitation occurs, the results may not be reliable.
Data Presentation
Table 1: Representative Stability of this compound in Various Solvents under Thermal Stress (60°C)
| Solvent | Time (hours) | % Degradation (Example) | Appearance of Solution |
| Methanol | 24 | < 1% | Colorless |
| 72 | 1.5% | Colorless | |
| Acetonitrile | 24 | < 1% | Colorless |
| 72 | 1.2% | Colorless | |
| Dichloromethane | 24 | 2.5% | Faintly yellow |
| 72 | 5.8% | Yellow | |
| Water (pH 7) | 24 | < 0.5% | Colorless (Suspension) |
| 72 | < 1% | Colorless (Suspension) |
Table 2: Representative Forced Degradation of this compound under ICH Conditions
| Stress Condition | Time (hours) | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C) | 8 | 5.2% | P1 |
| 24 | 15.8% | P1, P2 | |
| 0.1 M NaOH (60°C) | 8 | 8.1% | P3 |
| 24 | 25.4% | P3, P4 | |
| 10% H₂O₂ (RT) | 24 | 12.5% | P5 |
| Photolytic (ICH Q1B) | 24 | 7.9% | P6 |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing in Organic Solvents
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Aliquot the stock solution into several amber HPLC vials.
-
Initial Analysis (T=0): Immediately analyze one of the vials using a validated stability-indicating HPLC method to determine the initial peak area of the parent compound.
-
Storage: Store the remaining vials under the desired conditions (e.g., room temperature, 40°C, 60°C).
-
Time-Point Analysis: At specified time intervals (e.g., 6, 12, 24, 48, 72 hours), remove a vial from storage, allow it to come to room temperature, and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the remaining parent compound and the formation of any degradation products relative to the initial time point.
Protocol 2: Forced Degradation Study (Hydrolysis)
-
Preparation of Stress Media: Prepare solutions of 0.1 M HCl and 0.1 M NaOH.
-
Sample Preparation: Weigh an appropriate amount of this compound and dissolve it in a small amount of a suitable organic co-solvent (e.g., methanol or acetonitrile). Dilute this solution with the acidic or basic media to the final desired concentration, ensuring the organic co-solvent is a small percentage of the total volume (e.g., <10%).
-
Initial Sample: Take an aliquot of the solution immediately, neutralize it if necessary, and dilute it to the working concentration for HPLC analysis. This is the T=0 sample.
-
Stress Conditions: Place the remaining solution in a constant temperature bath (e.g., 60°C).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and dilute for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: General workflow for stability testing of this compound.
Caption: Plausible degradation pathways for this compound.
References
Technical Support Center: Scale-Up Synthesis of 4-Phenyl-4H-1,2,4-triazole
Welcome to the Technical Support Center for the synthesis of 4-Phenyl-4H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges encountered during the scale-up of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Two classical methods are frequently considered for the synthesis of 1,2,4-triazoles, including the 4-phenyl derivative: the Pellizzari reaction and the Einhorn-Brunner reaction.[1][2]
-
Pellizzari Reaction: This route involves the condensation of an amide with a hydrazide at high temperatures.[2] For this compound, this would typically involve the reaction of formamide with N-phenylformohydrazide.
-
Einhorn-Brunner Reaction: This method utilizes the condensation of an imide with a hydrazine in the presence of a weak acid.[1][3]
Modern approaches, such as metal-catalyzed cross-coupling reactions or one-pot multi-component reactions, are also being developed to offer milder conditions and potentially higher yields.[4][5]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges, largely dependent on the chosen synthetic route. Common issues include:
-
Exothermic Reactions: The condensation and cyclization steps can be exothermic, posing a risk of thermal runaway in large reactors if not properly managed.
-
High Reaction Temperatures: Classical methods often require high temperatures (e.g., >200 °C for the Pellizzari reaction), which can be energy-intensive and lead to side reactions and decomposition.[2]
-
Byproduct Formation: At elevated temperatures, side reactions such as the formation of isomeric triazoles or degradation products can occur, complicating purification and reducing yield.[1]
-
Solid Handling and Mixing: The reaction mixture may become viscous or solidify during the reaction, leading to poor mixing and inefficient heat transfer.
-
Purification: Removal of unreacted starting materials, catalysts, and byproducts at a large scale can be challenging, often requiring multiple crystallization steps.
Q3: How can I control the exothermic nature of the reaction during scale-up?
A3: Effective thermal management is critical for a safe and controlled scale-up. Key strategies include:
-
Slow Reagent Addition: Controlled, slow addition of one of the reactants can help to manage the rate of heat generation.
-
Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system.
-
Solvent Selection: Choose a solvent with a suitable boiling point that can help to dissipate heat through reflux.
-
Process Analytical Technology (PAT): Implement in-situ monitoring of the reaction temperature to allow for real-time adjustments to the process parameters.
Q4: What are the common byproducts, and how can their formation be minimized?
A4: In the synthesis of this compound, particularly via classical methods, potential byproducts include isomeric triazoles and products from the decomposition of starting materials. To minimize their formation:
-
Optimize Reaction Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Control Stoichiometry: Precise control of the reactant ratios can help to minimize the presence of unreacted starting materials that may lead to side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.
Q5: What are the recommended methods for purifying this compound at an industrial scale?
A5: The purification of this compound at a large scale typically relies on crystallization. Key considerations include:
-
Solvent Selection: A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in the mother liquor.
-
Controlled Cooling: A slow and controlled cooling profile is crucial to obtain crystals of the desired size and purity. Seeding the solution with pure crystals can aid in initiating crystallization.
-
Washing: The filtered crystals should be washed with a cold solvent to remove any residual mother liquor.
-
Drying: The purified product should be dried under vacuum at an appropriate temperature to remove residual solvents.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction due to insufficient temperature or reaction time. | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Gradually increase the reaction temperature or extend the reaction time. |
| Decomposition of starting materials or product at high temperatures. | - Lower the reaction temperature and extend the reaction time if necessary.- Investigate alternative, lower-temperature synthetic routes. | |
| Formation of byproducts. | - Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions.- Analyze the reaction mixture to identify byproducts and their formation pathways. | |
| Poor Product Purity | Inefficient purification. | - Re-evaluate the crystallization solvent system.- Consider a second crystallization step or treatment with activated carbon to remove colored impurities. |
| Presence of isomeric byproducts. | - Optimize reaction conditions to favor the formation of the desired isomer.- Employ chromatographic purification if crystallization is ineffective. | |
| Difficult Filtration | Fine particle size of the crystals. | - Optimize the cooling profile during crystallization to promote the growth of larger crystals.- Consider using a filter aid. |
| Thermal Runaway | Poor heat dissipation in a large reactor. | - Immediately stop reagent addition and apply maximum cooling.- Ensure efficient stirring to prevent localized hot spots.- If necessary, quench the reaction with a suitable agent. |
Experimental Protocols
While a specific, universally applicable scale-up protocol is highly dependent on the available equipment and safety infrastructure, the following provides a general framework for the synthesis of this compound based on the Einhorn-Brunner reaction.
Synthesis of this compound via Einhorn-Brunner Reaction (General Procedure)
-
Reaction Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a port for reagent addition is recommended.
-
Reagents:
-
N,N'-Diformyl-p-phenylenediamine (or a similar diacylamine precursor)
-
Hydrazine hydrate or a suitable hydrazine salt
-
Weak acid catalyst (e.g., acetic acid)
-
High-boiling point solvent (e.g., glacial acetic acid, N-methyl-2-pyrrolidone)
-
-
Procedure:
-
Charge the reactor with the diacylamine and the solvent.
-
Begin stirring and heat the mixture to the desired reaction temperature (typically reflux).
-
Slowly add the hydrazine hydrate to the reaction mixture over a period of time to control the exotherm.
-
Maintain the reaction at temperature and monitor its progress by a suitable analytical method (e.g., HPLC).
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under vacuum to induce crystallization.
-
Isolate the crude product by filtration and wash with a cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Note: This is a generalized procedure and must be adapted and optimized for specific equipment and scale. A thorough safety assessment, including thermal hazard evaluation, is essential before performing this reaction on a large scale.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. Einhorn-Brunner Reaction [drugfuture.com]
- 4. isres.org [isres.org]
- 5. A novel and efficient one-pot strategy for the synthesis of 1,2,4-triazoles: access to synthesis of penipanoid A and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Phenyl-4H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Phenyl-4H-1,2,4-triazole, with a focus on avoiding and identifying impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common method of reacting aniline with N,N'-diformylhydrazine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete reaction: Reaction temperature too low or reaction time too short. 2. Poor quality of reagents: Impure aniline or N,N'-diformylhydrazine. 3. Sub-optimal reaction conditions: Inefficient mixing or incorrect stoichiometry. | 1. Ensure the reaction temperature reaches and is maintained at the optimal level (typically high temperatures are required for this condensation). Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use freshly distilled aniline and ensure the N,N'-diformylhydrazine is of high purity. 3. Ensure stoichiometric amounts of reactants are used and that the reaction mixture is adequately stirred to ensure homogeneity. |
| Presence of Multiple Spots on TLC After Reaction | 1. Formation of side products: Unreacted starting materials, intermediate products, or isomers may be present. 2. Decomposition of product: High reaction temperatures can sometimes lead to degradation. | 1. The primary expected impurity is the isomeric 1-Phenyl-1H-1,2,4-triazole. Other possibilities include unreacted aniline and N,N'-diformylhydrazine. 2. Optimize the reaction temperature and time to maximize the formation of the desired product while minimizing degradation. |
| Difficulty in Purifying the Product | 1. Similar polarity of impurities: The desired this compound and its 1-phenyl isomer can have very similar polarities, making separation by column chromatography challenging. 2. Co-precipitation during recrystallization: Impurities may crystallize along with the product. | 1. Utilize a carefully selected solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Experiment with different recrystallization solvents. A solvent system in which the desired product has significantly lower solubility at room temperature compared to the impurities is ideal. |
| Product Fails to Crystallize | 1. Presence of significant impurities: High levels of impurities can inhibit crystallization. 2. Product is an oil at room temperature: While this compound is a solid, significant impurities can lower its melting point. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure the product is sufficiently pure. If it remains an oil, verify its identity using spectroscopic methods (NMR, MS). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and direct method for the synthesis of 4-aryl-substituted-4H-1,2,4-triazoles involves the reaction of N,N'-diformylhydrazine with a primary amine, such as aniline, at elevated temperatures.[1] This method was pioneered by Pellizzari and Soldi.[1]
Q2: What are the likely impurities in the synthesis of this compound from aniline and N,N'-diformylhydrazine?
The primary impurity is often the isomeric product, 1-Phenyl-1H-1,2,4-triazole. Unreacted starting materials, aniline and N,N'-diformylhydrazine, may also be present in the crude product. Depending on the reaction conditions, other side products from the decomposition of reactants or intermediates could also be formed.
Q3: How can I distinguish between this compound and its 1-phenyl isomer?
Spectroscopic methods are essential for distinguishing between these isomers.
-
¹H NMR Spectroscopy: The chemical shifts of the triazole ring protons will be different for the two isomers. The symmetry of the 4-phenyl isomer often results in a simpler spectrum for the triazole protons compared to the 1-phenyl isomer.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the triazole ring will also differ between the two isomers.
-
Melting Point: The two isomers will have different melting points.
Q4: What are the recommended purification techniques for this compound?
A combination of column chromatography and recrystallization is typically recommended.
-
Column Chromatography: This is useful for separating the product from starting materials and other impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point.
-
Recrystallization: This is an effective final purification step to obtain a highly pure crystalline product. Suitable solvents include ethanol, ethyl acetate, or a mixture of solvents.
Experimental Protocols
Synthesis of this compound from Aniline and N,N'-Diformylhydrazine
This protocol is a general guideline based on the established reaction between anilines and N,N'-diformylhydrazine.[1]
Materials:
-
Aniline
-
N,N'-Diformylhydrazine
-
High-boiling point solvent (e.g., diphenyl ether, optional)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of aniline and N,N'-diformylhydrazine. If a solvent is used, add it to the flask.
-
Heat the reaction mixture to a high temperature (typically in the range of 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the temperature and stir the mixture for several hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the resulting solid can be triturated with a solvent like diethyl ether to remove non-polar impurities.
-
The crude product is then purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from impurities.
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure.
-
The resulting solid is further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound.
Characterization: The identity and purity of the final product should be confirmed by:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure and absence of impurities.
-
Mass Spectrometry: Determine the molecular weight of the product.
-
FT-IR Spectroscopy: Identify the characteristic functional groups.
Visualizations
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
References
Technical Support Center: Optimizing Catalyst Selection for 4-Phenyl-4H-1,2,4-triazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to streamline the synthesis of 4-Phenyl-4H-1,2,4-triazole. Below you will find detailed experimental protocols, data-driven catalyst comparisons, and visual workflows to address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incomplete reaction due to insufficient temperature or reaction time. | Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[1] Consider using microwave irradiation to potentially shorten reaction times and improve yields. |
| Decomposition of starting materials or the desired product at elevated temperatures. | If thermal rearrangement or decomposition is suspected, attempt the reaction at a lower temperature for a longer duration.[1] | |
| Impure or wet starting materials. | Ensure all starting materials are pure and thoroughly dried before use, as some reagents like hydrazides can be hygroscopic.[1] | |
| Inefficient catalyst system. | Screen different catalysts and ligands. For N-arylation of 1,2,4-triazole, copper-based catalysts are common.[2][3] For challenging substrates, consider palladium-catalyzed cross-coupling methodologies. | |
| Formation of 1,3,4-Oxadiazole Side Product | Competing cyclization pathway, particularly when using hydrazides. | Maintain strictly anhydrous (dry) reaction conditions.[1] Lowering the reaction temperature can favor the formation of the desired triazole.[1] The choice of the acylating agent can also influence the reaction pathway. |
| Formation of Isomeric Mixtures (e.g., 1-Phenyl-1H-1,2,4-triazole) | Alkylation or arylation can occur at different nitrogen atoms (N-1 or N-4) of the triazole ring. | The choice of catalyst can significantly influence regioselectivity. For instance, in certain cycloadditions, Ag(I) catalysts have been shown to favor the formation of 1,3-disubstituted-1,2,4-triazoles, while copper catalysts may yield 1,5-disubstituted isomers.[4] The solvent and base used can also impact the isomeric ratio.[3] |
| Complex Reaction Mixture with Multiple Unidentified Byproducts | Decomposition of sensitive functional groups on the starting materials or the product. | Protect any sensitive functional groups on your starting materials before carrying out the reaction. |
| Side reactions involving the solvent or impurities. | Use high-purity, inert solvents and ensure all reagents are of high quality.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the N-arylation of 1,2,4-triazole to form this compound?
A1: Copper-catalyzed reactions are frequently employed for the N-arylation of 1,2,4-triazoles.[2][3][5][6] Common copper sources include CuO nanoparticles, Cu₂O, and various Cu(I) and Cu(II) salts.[2][3][6] The use of a ligand, such as N-ligands, can be beneficial in some cases to improve reaction efficiency, although ligand-free systems have also been developed.[2][3] Palladium-catalyzed cross-coupling reactions are another alternative, though they have been reported to be less successful for the N-arylation of 1H-1,2,4-triazole in some instances.[3]
Q2: How do I select the optimal solvent and base for my reaction?
A2: The choice of solvent and base is critical and often interdependent. Aprotic solvents like Dimethylformamide (DMF) are frequently used, particularly when the solubility of triazole salts is a concern.[3] Acetonitrile is another common solvent.[3][6] The selection of the base is crucial for promoting the desired reaction.[7] Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often effective.[3][7] The optimal combination will depend on the specific catalyst system and substrates being used.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction in real-time.[1] For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for confirming the structure of the synthesized this compound and identifying any isomeric impurities.[3][8] Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify key functional groups.[8] Mass spectrometry is used to confirm the molecular weight of the product.
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of 1,2,4-Triazole
This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.
-
Reaction Setup: To a dry reaction vessel, add 1H-1,2,4-triazole, the aryl halide (e.g., iodobenzene or bromobenzene), the copper catalyst (e.g., CuO nanoparticles or Cu₂O), and a base (e.g., Cs₂CO₃ or K₂CO₃).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as DMF or acetonitrile.[3]
-
Reaction Conditions: The reaction mixture is typically stirred at a specific temperature, which can range from room temperature to elevated temperatures, for a period of several hours.[2] Reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are typically removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified, commonly by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol, to yield the pure this compound.[3]
Catalyst System Comparison
The following table summarizes various catalytic systems used for the N-arylation of 1,2,4-triazole and related heterocycles, providing a comparative overview of their performance.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuO nanoparticles | None | K₂CO₃ | DMF | Room Temp. | High | [2] |
| Cu₂O | N-ligand-B | Cs₂CO₃ | DMF | Moderate | Excellent | [3] |
| Cu(I) and Cu(II) salts | None | - | Acetonitrile/DMF | 100 | >95 (conversion) | [6] |
| Ag(I) | - | - | - | - | - | [4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O/EtOH | 130 | - | [9] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate key processes and decision-making steps in optimizing the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 9. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Phenyl-4H-1,2,4-triazole and Fluconazole in Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Shared Target
Both fluconazole and other antifungal 1,2,4-triazole derivatives exert their effect by targeting the fungal enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.
By inhibiting lanosterol 14α-demethylase, these triazole compounds disrupt the production of ergosterol. This leads to the accumulation of toxic sterol precursors within the fungal cell, ultimately compromising the cell membrane's structure and function, which inhibits fungal growth and proliferation.
Comparative analysis of 4-Phenyl-4H-1,2,4-triazole derivatives' cytotoxicity
A comprehensive analysis of recently synthesized 4-Phenyl-4H-1,2,4-triazole derivatives reveals their promising potential as cytotoxic agents against a range of human cancer cell lines. This guide provides a comparative overview of their in vitro efficacy, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.
Cytotoxicity Data Summary
The cytotoxic effects of various this compound derivatives, as determined by the half-maximal inhibitory concentration (IC50), are summarized below. These values, collated from multiple studies, highlight the varying potency of different substitutions on the core phenyltriazole structure against several cancer cell lines. Lower IC50 values are indicative of higher cytotoxic activity.
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||
| 7d | 4-Br | Hela | 12.1 | [1] |
| 7e | 2,4-di-Cl | Hela | 2.9 | [1] |
| 7e | 2,4-di-Cl | MCF-7 | 4.7 | [1] |
| 7e | 2,4-di-Cl | A549 | 9.4 | [1] |
| 10a | Unsubstituted | Hela | 5.6 | [1] |
| 10a | Unsubstituted | MCF-7 | 6.43 | [1] |
| 10d | 2,4-di-Cl | Hela | 9.8 | [1] |
| 10j | 2,4-di-F | Hela | Not specified, but noted as effective | [1] |
| Series 2 | ||||
| 6a | Phenyl | MCF-7 | 38.38 | [2] |
| 6b | Phenyl | Hela | >100 | [2] |
| 6c | 4-Chlorophenyl | Hela | >100 | [2] |
| Series 3 | ||||
| HB5 | N-(4-chlorophenyl)-5-(4-nitrophenyl) | HepG2 | Lowest in the series | [3] |
| Indolyl-Triazole Hybrids | ||||
| 12b | p-chloro-phenyl at triazole ring | MCF-7 | 2.67 | [4] |
| 12b | p-chloro-phenyl at triazole ring | HepG2 | 3.21 | [4] |
| 13b | p-chloro-phenyl at triazole ring | MCF-7 | 1.07 | [4] |
| 13b | p-chloro-phenyl at triazole ring | HepG2 | 0.32 | [4] |
| Thiazolo[3,2-b][1][5][6]-triazoles | ||||
| 3b | Not specified | Mean GI50 across cell lines | 1.37 | [7] |
Experimental Protocols
The synthesis and cytotoxic evaluation of this compound derivatives generally follow established chemical and biological procedures.
General Synthesis of this compound Derivatives
The synthesis of these compounds often involves a multi-step process. A common route includes the reaction of a substituted benzohydrazide with an appropriate isothiocyanate to form a thiosemicarbazide. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the 1,2,4-triazole-3-thiol. The thiol group can be further modified, for instance, by reacting with an α-halo ketone to introduce various side chains. The final 4-phenyl substitution is typically achieved by reacting the triazole with a substituted phenacyl bromide.[8]
In Vitro Cytotoxicity Evaluation: MTT Assay
The cytotoxic activity of the synthesized compounds is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[9][10]
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 hours.[9]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.[9]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[11]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
Several studies suggest that these compounds can trigger programmed cell death, or apoptosis. This is a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3. The activation of p53, a tumor suppressor protein, can also play a crucial role in initiating apoptosis in response to cellular stress induced by these compounds.[7][12] Some derivatives have been shown to increase the levels of the pro-apoptotic protein Bax and promote the release of cytochrome c from the mitochondria, key events in the intrinsic apoptotic pathway.[13]
Caption: Simplified signaling pathway for apoptosis induction by this compound derivatives.
Cell Cycle Arrest
In addition to apoptosis, some this compound derivatives have been observed to cause cell cycle arrest at different phases, such as G0/G1 or G2/M.[5] By halting the cell cycle, these compounds prevent cancer cells from proliferating, which can ultimately lead to cell death. The specific phase of arrest can depend on the derivative's structure and the type of cancer cell.
Caption: Diagram illustrating the points of cell cycle arrest induced by this compound derivatives.
Experimental Workflow for Cytotoxicity Analysis
The overall process for evaluating the cytotoxic potential of these compounds involves a systematic workflow from synthesis to biological testing.
Caption: General experimental workflow for the synthesis and cytotoxic evaluation of this compound derivatives.
References
- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vivo Anticancer Efficacy of 4-Phenyl-4H-1,2,4-triazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The 4-Phenyl-4H-1,2,4-triazole scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant in vitro cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the in vivo anticancer activity of select this compound derivatives, juxtaposed with the performance of established standard-of-care chemotherapeutic agents. The data presented herein is intended to offer an objective overview to inform further research and development in this area.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anticancer activity of two exemplary this compound derivatives against murine cancer models. For comparative purposes, data for standard-of-care drugs against common human cancer xenograft models are also presented. It is important to note that a direct comparison is challenging due to the use of different cancer models.
Table 1: In Vivo Antitumor Activity of this compound Derivatives
| Compound ID | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Mechanism of Action |
| RDg (Triazole-pyrimidine hybrid) | Ehrlich Ascites Carcinoma (EAC) | Swiss Albino Mice | 5 mg/kg | 52% reduction in tumor volume | EGFR Inhibitor |
| Compound 13b (Indolyl-triazole hybrid) | Solid Ehrlich Carcinoma (SEC) | Swiss Albino Mice | Not Specified | 66.7% inhibition of tumor proliferation | Dual EGFR/PARP-1 Inhibitor |
Table 2: In Vivo Antitumor Activity of Standard-of-Care Anticancer Drugs
| Compound | Cancer Model (Cell Line) | Animal Model | Dosage | Tumor Growth Inhibition |
| Doxorubicin | Breast Cancer (MCF-7 Xenograft) | Nude Mice | 5 mg/kg | Significant tumor growth inhibition |
| Paclitaxel | Lung Cancer (A549 Xenograft) | Nude Mice | 10 mg/kg | Significant tumor growth inhibition |
| Sorafenib | Hepatocellular Carcinoma (HepG2 Xenograft) | Nude Mice | 30 mg/kg | Significant tumor growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a rapidly growing transplantable tumor model.
-
Cell Culture and Inoculation: Ehrlich Ascites Carcinoma cells are propagated in the peritoneal cavity of Swiss albino mice. For the experiment, ascitic fluid is withdrawn from a tumor-bearing mouse, and the tumor cells are washed and suspended in sterile saline. A specific number of viable tumor cells (e.g., 2.5 x 10^6 cells) are then injected intraperitoneally into healthy mice to induce the ascitic tumor.[1]
-
Drug Administration: The test compound (e.g., RDg) is administered at a specified dose (e.g., 5 mg/kg) via an appropriate route (e.g., intraperitoneal or oral) at predetermined intervals after tumor inoculation.
-
Evaluation of Antitumor Activity: The antitumor effect is evaluated by monitoring parameters such as tumor volume, mean survival time, and changes in body weight compared to a control group receiving a vehicle.
Solid Ehrlich Carcinoma (SEC) Model
This model is a solid tumor variant of the EAC.
-
Tumor Induction: Similar to the EAC model, EAC cells are first propagated in the peritoneal cavity of donor mice. These cells are then collected, washed, and a defined number of cells are injected subcutaneously or intramuscularly into the flank or thigh of recipient mice to induce the formation of a solid tumor.[1][2]
-
Treatment Protocol: Once the tumors reach a palpable size, the animals are randomized into control and treatment groups. The test compound (e.g., Compound 13b) is then administered according to a defined schedule and dosage.
-
Efficacy Assessment: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. The tumor volume is calculated using the formula: (width)^2 × (length)/2. The percentage of tumor growth inhibition is calculated at the end of the study by comparing the average tumor volume of the treated group with that of the control group.
Human Tumor Xenograft Model (General Protocol)
This is a widely used model for preclinical anticancer drug screening.
-
Cell Line and Animal Model: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media. Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of a specific number of cancer cells (e.g., 5 x 10^6 cells) in a sterile medium is injected subcutaneously into the flank of the mice.
-
Drug Treatment: When the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compound and standard drugs are administered at their respective doses and schedules.
-
Data Collection and Analysis: Tumor volume and body weight are measured regularly. At the end of the experiment, the tumors are excised and weighed. Tumor growth inhibition is calculated to determine the efficacy of the treatment.
Mechanistic Insights: Signaling Pathways
Many this compound derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below illustrate the experimental workflow for in vivo studies and the EGFR signaling pathway, a common target for these compounds.
Caption: Workflow for in vivo validation of anticancer agents.
Caption: EGFR signaling pathway and its inhibition.
References
Structure-activity relationship (SAR) of 4-Phenyl-4H-1,2,4-triazole analogues
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Phenyl-4H-1,2,4-triazole Analogues and Related Triazole Derivatives
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues and other related triazole derivatives, focusing on their antifungal, antibacterial, antiviral, and anticancer properties. The information is targeted towards researchers, scientists, and drug development professionals, with a clear presentation of quantitative data, detailed experimental protocols, and visual representations of key concepts.
Antifungal Activity
A significant area of research for 1,2,4-triazole analogues has been in the development of antifungal agents. Many of these compounds function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.
A series of novel 1,2,4-triazole derivatives featuring a 4-(4-substitutedphenyl)piperazine side chain were designed and synthesized as potential antifungal agents.[1] Their activity was evaluated against a panel of eight human pathogenic fungi, with many compounds demonstrating greater potency against Candida albicans than the standard drug fluconazole.[1] Notably, compounds 6, 7, 9, 14, and 29 exhibited a MIC80 value 16 times lower than that of voriconazole against C. albicans. Furthermore, compounds 7 and 21 showed activity comparable to voriconazole against Cryptococcus neoformans, with a MIC80 value of 0.0156 μg/mL.[1]
Another study focused on novel 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridinyl moiety.[2] These compounds were tested against eight phytopathogens. Compound 5a4 , (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, displayed broad-spectrum antifungal activity.[2] For instance, it showed EC50 values of 1.59, 0.46, and 0.27 mg/L against S. sclerotiorum, P. infestans, and R. solani, respectively.[2] Compound 5b2 , (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime, was particularly potent against S. sclerotiorum, with an EC50 value of 0.12 mg/L, which is comparable to the commercial fungicide difenoconazole.[2]
Additionally, Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant antifungal effects, particularly against Microsporum gypseum.[3] Several of these synthesized compounds were found to be more effective than the standard drug ketoconazole.[3]
Quantitative Antifungal Activity Data
| Compound | Target Organism | MIC80 (μg/mL) | EC50 (mg/L) | Reference |
| 7 | Cryptococcus neoformans | 0.0156 | [1] | |
| 21 | Cryptococcus neoformans | 0.0156 | [1] | |
| 5a4 | S. sclerotiorum | 1.59 | [2] | |
| 5a4 | P. infestans | 0.46 | [2] | |
| 5a4 | R. solani | 0.27 | [2] | |
| 5a4 | B. cinerea | 11.39 | [2] | |
| 5b2 | S. sclerotiorum | 0.12 | [2] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The minimal inhibitory concentrations (MICs) for antifungal agents are determined using a broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a specific turbidity, corresponding to a known concentration of fungal cells.
-
Drug Dilution: The test compounds and standard antifungal agents are serially diluted in RPMI 1640 medium.
-
Incubation: The fungal inoculum is added to each well of a microtiter plate containing the diluted compounds. The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. The MIC80, specifically, is the concentration that inhibits 80% of the fungal growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Antibacterial Activity
Derivatives of 1,2,4-triazoles have also been investigated for their antibacterial properties. For instance, a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols were synthesized and evaluated for their antibacterial activity.[4] The structure-activity relationship study indicated that a phenoxy moiety at the para-position of the phenyl ring resulted in broad-spectrum antibacterial activity.[4]
Another study reported on clinafloxacin-triazole hybrids, with compound 28g , featuring a 2,4-difluoro substitution on the phenyl ring, exhibiting potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC range of 0.25–1 μg/mL.[4] Similarly, ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids showed high potency against MRSA, with MIC values ranging from 0.046–3.11 μM.[4] SAR analysis of these hybrids revealed that phenyl groups at the C-3 position were crucial for activity, and electron-donating groups on this phenyl ring were favorable.[4]
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have also shown strong antibacterial activity against S. aureus, with some derivatives being superior to the standard drug streptomycin.[3]
Quantitative Antibacterial Activity Data
| Compound/Hybrid | Target Organism | MIC (μg/mL) | MIC (μM) | Reference |
| 28g (clinafloxacin-triazole) | MRSA | 0.25–1 | [4] | |
| 29 (ciprofloxacin-triazole) | MRSA | 0.046–3.11 | [4] | |
| 30a (quinolone-triazole) | S. aureus | 0.125–8 | [4] | |
| 30b (quinolone-triazole) | S. aureus | 0.125–8 | [4] | |
| 31d (quinolone triazole) | Various bacteria | 1–8 | [4] | |
| 36 | S. aureus | 0.264 mM | [5] | |
| 36 | S. pyogenes | 0.132 mM | [5] |
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity: HIV-1 Capsid Inhibitors
A series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives have been designed and evaluated as inhibitors of the HIV-1 capsid (CA) protein, a promising target for new antiviral therapies.[6][7] These compounds were based on the scaffold of PF-3450074 (PF-74), a known HIV-1 CA inhibitor.[6][7]
The SAR studies revealed several key insights. Substitution on the left terminal benzene ring with a fluorine atom was found to be beneficial for maintaining or even increasing antiviral potency.[6] For instance, compound 6a-9 , with a fluorine substitution, demonstrated a potent anti-HIV-1 activity with an EC50 value of 3.13 μM.[6][7][8] In contrast, substitutions with methoxy groups led to a decrease in activity.[6] Modifications at the aniline moiety also significantly impacted activity, with the non-substituted aniline derivative 5b (EC50 = 3.30 μM) being more active than its acetylated or benzoylated counterparts.[6]
Quantitative Antiviral Activity Data (Anti-HIV-1)
| Compound | EC50 (μM) | Reference |
| 6a-9 | 3.13 | [6][7][8] |
| 6a-10 | 3.30 | [6] |
| 6a-11 | 3.46 | [6] |
| 5b | 3.30 | [6] |
| 6a-4 (2-CH3O-) | 8.41 | [6] |
| 6a-5 (3-CH3O-) | 12.77 | [6] |
| 6b-1 (CH3CO-) | 14.81 | [6] |
| 6b-2 (PhCO-) | 12.74 | [6] |
Experimental Protocol: Anti-HIV-1 Activity Assay
The antiviral activity is typically assessed using a cell-based assay.
-
Cell Culture: Human T-lymphocyte cells (e.g., MT-4 cells) are cultured in appropriate media.
-
Virus Infection: Cells are infected with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: The infected cells are treated with various concentrations of the test compounds.
-
Cytopathic Effect (CPE) Measurement: After an incubation period (e.g., 5 days), the protective effect of the compounds against virus-induced cell death is measured. This can be done using assays that quantify cell viability, such as the MTT assay.
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of the compound that achieves 50% protection of the cells from the cytopathic effects of the virus.
Caption: Inhibition of HIV-1 replication by 4-phenyl-1,2,3-triazole analogues targeting the capsid protein.
Anticancer Activity
The 1,2,4-triazole scaffold is also present in several anticancer agents.[9] For example, Letrozole and Anastrozole are 1,2,4-triazole-based drugs used in the treatment of estrogen receptor-positive breast cancer.[9] They act as aromatase inhibitors, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of the CYP450 enzyme.[9]
A study on novel 1,2,4-triazole derivatives evaluated their cytotoxic effects against three human cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).[9] In the series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones, compound 7e , with chloro substitutions on one phenyl ring and another phenyl group at the R position, showed significant activity with IC50 values of 4.7, 2.9, and 9.4 μM against MCF-7, HeLa, and A549 cell lines, respectively.[9] The absence of electronegative groups or the phenyl ring at the R position led to a dramatic decrease in cytotoxicity.[9]
Quantitative Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Reference |
| 7e | MCF-7 | 4.7 | [9] |
| 7e | HeLa | 2.9 | [9] |
| 7e | A549 | 9.4 | [9] |
| 7d | MCF-7 | 9.8 | [9] |
| 7d | HeLa | 12.1 | [9] |
| 7d | A549 | 43.4 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of chemical compounds.
References
- 1. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum: 4-Phenyl-4H-1,2,4-triazole Derivatives versus Ampicillin
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are increasingly turning to synthetic heterocyclic compounds. Among these, derivatives of the 4-Phenyl-4H-1,2,4-triazole scaffold have emerged as a promising class with significant antibacterial potential. This guide provides a comparative analysis of the antibacterial spectrum of a representative this compound derivative, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, against the well-established broad-spectrum antibiotic, ampicillin. This comparison is supported by experimental data from peer-reviewed studies and detailed experimental protocols.
Executive Summary
Ampicillin is a beta-lactam antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][4] While effective, its utility has been compromised by the spread of bacterial resistance. Derivatives of this compound are being investigated as potential alternatives. Studies have shown that certain derivatives exhibit potent antibacterial activity, in some cases comparable or superior to ampicillin against specific bacterial strains.[5][6] This guide will focus on a comparative analysis of their antibacterial efficacy.
Comparative Antibacterial Spectrum
The antibacterial activity of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The following table summarizes the MIC values for a representative 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative and ampicillin against a panel of Gram-positive and Gram-negative bacteria, as reported in scientific literature.
| Bacterial Strain | Gram Stain | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivative MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus | Positive | 1 - 2 | 0.5 - 2 |
| Bacillus subtilis | Positive | 1 - 2 | 0.5 - 2 |
| Escherichia coli | Negative | > 100 | 4 |
| Pseudomonas aeruginosa | Negative | > 100 | > 1024 |
Data Interpretation: The presented data indicates that the tested 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative demonstrates potent activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with MIC values comparable to those of ampicillin.[5] However, this specific derivative shows limited activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. Ampicillin, while effective against E. coli, also shows limited efficacy against P. aeruginosa. It is important to note that the antibacterial spectrum can vary significantly with different substitutions on the this compound core.[6]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of a potential antibacterial agent. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Reference Antibiotic: A stock solution of ampicillin is prepared in sterile deionized water.
- Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
- 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
- A few colonies of the overnight bacterial culture are suspended in sterile saline or broth.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- This standardized suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Serial two-fold dilutions of the test compound and ampicillin are prepared in the 96-well plates using the growth medium. The final volume in each well is typically 100 µL.
- An equal volume (100 µL) of the diluted bacterial inoculum is added to each well, bringing the final volume to 200 µL.
- A positive control well (containing only growth medium and bacterial inoculum) and a negative control well (containing only growth medium) are included on each plate.
- The plates are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
4. Interpretation of Results:
- Following incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the antibacterial spectrum of a compound using the broth microdilution method.
Conclusion
Derivatives of this compound represent a promising avenue for the development of new antibacterial agents. The comparative data presented here for a representative derivative, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, demonstrates its potent activity against Gram-positive bacteria, comparable to the established antibiotic ampicillin. While the specific derivative cited shows a narrower spectrum of activity than ampicillin, the versatility of the triazole scaffold allows for chemical modifications that could broaden its efficacy against Gram-negative pathogens. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully explore the therapeutic potential of this class of compounds in addressing the challenge of antimicrobial resistance.
References
- 1. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. connectjournals.com [connectjournals.com]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
The Rise of 4-Phenyl-4H-1,2,4-Triazole Derivatives in Combating Drug-Resistant Fungi
A new frontier in antifungal drug development is showing significant promise against increasingly resistant fungal strains. Novel derivatives of 4-Phenyl-4H-1,2,4-triazole are demonstrating potent in vitro activity, in some cases far exceeding the efficacy of current frontline treatments like fluconazole. These compounds target the fungal cell's ergosterol biosynthesis pathway, a critical component for cell membrane integrity, but with structural modifications that appear to overcome existing resistance mechanisms.
Researchers and drug development professionals are closely monitoring the progress of these triazole derivatives as they offer a potential solution to the growing challenge of antifungal resistance. Fungal infections, particularly in immunocompromised patients, are a major cause of morbidity and mortality worldwide, and the diminishing effectiveness of current antifungal arsenals has created an urgent need for new therapeutic agents.
Comparative Efficacy Against Pathogenic Fungi
Recent studies have highlighted the superior performance of several this compound derivatives against a range of clinically relevant and often resistant fungal species. The antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The lower the MIC value, the more potent the antifungal agent.
A series of novel 1,2,4-triazole derivatives have been synthesized and evaluated, showing broad-spectrum antifungal activities.[1] Many of these compounds have exhibited greater potency against Candida albicans than the commonly used drug, fluconazole.[2][3][4] For instance, certain derivatives have demonstrated MIC80 values (the concentration required to inhibit 80% of fungal growth) that are 16 times lower than that of voriconazole against C. albicans.[2][4] Furthermore, some of these novel compounds have shown activity against fluconazole-resistant Candida species.[5]
The efficacy of these derivatives is not limited to Candida species. Promising activity has also been observed against Cryptococcus neoformans and various Aspergillus species.[5][6] In some cases, the in vitro activity against C. neoformans has been comparable to that of voriconazole.[2][4] The broad-spectrum nature of these compounds is a significant advantage, as it suggests they could be effective against a wide range of fungal infections.
Below is a summary of the in vitro antifungal activity of selected this compound derivatives compared to standard antifungal drugs.
| Compound/Drug | Fungal Strain | MIC (μg/mL) | Reference |
| Novel Triazole Derivative 7 | Candida albicans | Significantly lower than fluconazole | [2] |
| Novel Triazole Derivative 21 | Cryptococcus neoformans | 0.0156 (comparable to voriconazole) | [2] |
| Novel Triazole Derivative 10k | Aspergillus fumigatus | 0.125–1 | [5] |
| Novel Triazole Derivative 21b | Candida krusei (fluconazole-resistant) | 0.063–0.5 | [5] |
| Fluconazole | Candida albicans | 0.5–4 (susceptible isolates) | [5] |
| Voriconazole | Cryptococcus neoformans | ~0.0156 | [2] |
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals, including the this compound derivatives, is the inhibition of a crucial enzyme in the fungal ergosterol biosynthesis pathway.[6][7] This enzyme, lanosterol 14α-demethylase (CYP51), is a cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to ergosterol.[6][8] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[8]
The triazole ring of these derivatives binds to the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding.[6][9] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[8] The altered sterol composition disrupts the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, inhibition of fungal growth and replication.[8]
Recent research has also uncovered a potential secondary mechanism of action. The accumulation of sterol intermediates, caused by CYP51 inhibition, may trigger a negative feedback loop that downregulates the activity of HMG-CoA reductase, the rate-limiting enzyme in the overall sterol biosynthesis pathway.[7]
Experimental Protocols for Antifungal Susceptibility Testing
The in vitro efficacy of the novel this compound derivatives is primarily determined using standardized antifungal susceptibility testing methods. The broth microdilution method is a commonly employed technique to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Generalized Broth Microdilution Protocol:
-
Fungal Strain Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida species, Potato Dextrose Agar for filamentous fungi) at a suitable temperature (typically 35°C) for 24-48 hours to ensure viability and purity.
-
Inoculum Preparation: A suspension of the fungal cells is prepared in a sterile saline solution. The turbidity of the suspension is adjusted using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in a standardized growth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
Compound Preparation and Serial Dilution: The triazole derivatives and control drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of twofold serial dilutions of each compound are prepared in the growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for a specified period, usually 24-48 hours, depending on the fungal species.
-
MIC Determination: Following incubation, the plates are visually inspected or read with a microplate reader to determine the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to a drug-free control well. This concentration is recorded as the MIC.
Conclusion and Future Directions
The emergence of this compound derivatives represents a significant advancement in the fight against resistant fungal infections. The compelling in vitro data, demonstrating superior efficacy over existing antifungal agents, underscores the potential of these compounds as future therapeutic options. The well-defined mechanism of action, targeting a validated fungal-specific pathway, further strengthens their candidacy for clinical development.
Future research will likely focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic and safety profiles. In vivo studies in animal models of fungal infections are a critical next step to validate the promising in vitro results and pave the way for potential human clinical trials. The continued development of these novel triazoles offers a beacon of hope in addressing the growing global health threat of antifungal resistance.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity of 4-Phenyl-4H-1,2,4-triazole with Mammalian Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and potential cross-reactivity of 4-Phenyl-4H-1,2,4-triazole with mammalian enzymes. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from studies on structurally related 1,2,4-triazole derivatives and the broader class of triazole-containing compounds to predict likely interactions and provide a framework for experimental validation.
Predicted Cross-Reactivity Profile
The 1,2,4-triazole scaffold is a well-established pharmacophore known for its interaction with various enzymes, primarily through the coordination of a nitrogen atom in the triazole ring with metal centers in enzyme active sites. The most documented cross-reactivity for triazole-containing compounds is with the cytochrome P450 (CYP) superfamily of enzymes.
Cytochrome P450 (CYP) Enzymes
Table 1: Predicted Interaction of this compound with Key Mammalian Enzyme Classes
| Enzyme Class | Predicted Interaction | Basis for Prediction | Key Considerations for Testing |
| Cytochrome P450 (CYP) Family | High Likelihood of Inhibition | The 1,2,4-triazole moiety is a known pharmacophore for CYP inhibition.[1][3] | Screen against a panel of major drug-metabolizing CYPs (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). |
| Urease | Possible Inhibition | Substituted 1,2,4-triazole derivatives have shown significant urease inhibitory activity.[4][5] | Assess activity against jack bean or bacterial urease as a preliminary screen. |
| Cholinesterases (AChE, BChE) | Possible Inhibition | Certain 1,2,4-triazole derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6] | Evaluate against both AChE and BChE to determine selectivity. |
| α-Glucosidase | Possible Inhibition | Some azinane-bearing 1,2,4-triazole derivatives have demonstrated α-glucosidase inhibition.[5][6] | Standard colorimetric assays can be employed for initial screening. |
| Lipoxygenase (LOX) | Possible Inhibition | 1,2,4-triazole derivatives have been identified as inhibitors of 5-lipoxygenase-activating protein (FLAP).[7] | Cellular assays measuring leukotriene production are relevant. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended.
Tier 1: Broad Spectrum Enzyme Inhibition Screening
A panel of representative mammalian enzymes should be used for initial screening. This typically involves commercially available enzyme inhibition assay kits.
Tier 2: Focused Cytochrome P450 Inhibition Assays
Given the high probability of interaction, a detailed investigation into CYP inhibition is warranted.
Protocol: Cytochrome P450 Inhibition Assay (IC50 Determination) [8]
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of specific CYP enzymes.
-
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes.
-
CYP-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
NADPH regenerating system.
-
Potassium phosphate buffer (pH 7.4).
-
Test compound (this compound) and a known positive control inhibitor for each CYP isoform.
-
96-well plates.
-
LC-MS/MS system for metabolite quantification.
-
-
Procedure:
-
Prepare a reaction mixture containing HLMs or recombinant enzymes, potassium phosphate buffer, and the CYP-specific substrate in a 96-well plate.
-
Add varying concentrations of this compound or a known inhibitor (positive control). Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Analyze the formation of the metabolite from the specific substrate using LC-MS/MS.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Tier 3: Cellular Assays
To understand the physiological consequences of enzyme inhibition, cell-based assays are crucial.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [8]
-
Objective: To assess the effect of this compound on cell viability, which can be an indicator of off-target effects.
-
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO, isopropanol with HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle and positive controls.
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Off-Target Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity and off-target effects of a novel compound like this compound.
Caption: Experimental workflow for off-target profiling.
Potential Impact on Signaling Pathways
Inhibition of key metabolic enzymes like CYPs can have downstream effects on various signaling pathways by altering the metabolism of endogenous signaling molecules or co-administered drugs.
Caption: Potential impact of CYP inhibition on metabolic pathways.
Conclusion
While direct experimental data on the cross-reactivity of this compound with a wide range of mammalian enzymes is sparse, the existing literature on related triazole derivatives strongly suggests a high likelihood of interaction with cytochrome P450 enzymes. Researchers and drug development professionals should prioritize the experimental validation of this compound's inhibitory profile against a panel of key metabolic enzymes, particularly CYPs, to accurately assess its potential for off-target effects and drug-drug interactions. The experimental protocols and workflows outlined in this guide provide a robust framework for such an evaluation.
References
- 1. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pjps.pk [pjps.pk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 4-Phenyl-4H-1,2,4-triazole Derivatives
For researchers, scientists, and drug development professionals, understanding the correlation between preclinical in vitro data and in vivo efficacy is a critical step in the advancement of new therapeutic agents. This guide provides an objective comparison of the in vitro and in vivo performance of 4-Phenyl-4H-1,2,4-triazole derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, including antimicrobial and anticancer applications. By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to illuminate the translational journey of these promising molecules.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The addition of a phenyl group at the N4 position of the triazole ring has given rise to a plethora of derivatives with a broad spectrum of biological activities, including antifungal, antibacterial, anticonvulsant, and anti-inflammatory properties.[3] This guide focuses on the crucial aspect of how the initial activity observed in a controlled laboratory setting (in vitro) translates to a complex biological system (in vivo).
Antifungal Activity: From Dish to Disease Model
A prominent therapeutic area for 1,2,4-triazole derivatives is in the treatment of fungal infections.[4][5] The primary mechanism of action for many azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6]
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Comparative Data: In Vitro vs. In Vivo Antifungal Efficacy
The following table summarizes the in vitro minimum inhibitory concentration (MIC) and the in vivo efficacy of representative 1,2,4-triazole derivatives against pathogenic fungi. A strong correlation is observed when potent in vitro activity leads to significant fungal burden reduction in animal models.
| Compound | Fungal Strain | In Vitro MIC (µg/mL) | In Vivo Model | Treatment | Outcome | Reference |
| Compound 6c | Candida albicans | 0.0625 | Systemic candidiasis in mice | 1.0 mg/kg | Reduced fungal burden in kidneys | [4] |
| Compound 5k | Candida albicans | 0.125 | Not reported | Not applicable | Not applicable | [4] |
| Fluconazole | Candida albicans | 0.25 | Systemic candidiasis in mice | Not specified | Standard of care | [4] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: The minimum inhibitory concentrations (MICs) of the synthesized compounds against various fungal strains were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4] Fungal inocula were prepared and adjusted to a specific concentration. The compounds were serially diluted in 96-well microtiter plates. The plates were incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth.[4]
In Vivo Murine Model of Systemic Candidiasis: Female ICR mice were immunosuppressed with cyclophosphamide. The mice were then infected intravenously with Candida albicans. The test compounds were administered intraperitoneally at specified doses post-infection. The efficacy of the treatment was evaluated by determining the fungal burden in the kidneys of the infected mice. The kidneys were homogenized and plated on Sabouraud dextrose agar to count the colony-forming units (CFUs).[4]
Anticancer Activity: From Cell Lines to Tumor Models
Certain this compound derivatives have also been investigated for their potential as anticancer agents.[7][8] In vitro studies typically involve assessing the cytotoxicity of these compounds against various cancer cell lines, while in vivo studies utilize animal models to evaluate their tumor-suppressing capabilities.
Experimental Workflow: Anticancer Evaluation
Comparative Data: In Vitro Cytotoxicity vs. In Vivo Antitumor Efficacy
The data below illustrates the correlation between the in vitro cytotoxic effects of novel 1,2,4-triazole derivatives and their antitumor activity in murine models.
| Compound | Cell Line | In Vitro Assay | In Vivo Model | Finding | Reference |
| MPA | MDA-MB-468 | Sulforhodamine B (SRB) Assay | Ehrlich Ascites Carcinoma (EAC) & Dalton's Lymphoma Ascites (DLA) | Showed good cytotoxic potential and antitumor activity. | [7][8] |
| OBC | MDA-MB-468 | Sulforhodamine B (SRB) Assay, DNA Fragmentation | Ehrlich Ascites Carcinoma (EAC) & Dalton's Lymphoma Ascites (DLA) | Demonstrated good cytotoxic potential and antitumor activity, with evidence of inducing apoptosis. | [7][8] |
Experimental Protocols
In Vitro Sulforhodamine B (SRB) Assay: Cancer cell lines were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Post-treatment, the cells were fixed with trichloroacetic acid and stained with Sulforhodamine B dye. The absorbance was measured at 570 nm to determine cell viability and calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).[7][8]
In Vivo Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) Models: Swiss albino mice were inoculated intraperitoneally with EAC or DLA cells to induce tumor formation. The animals were then treated with the test compounds at a specified dosage. The antitumor activity was evaluated by monitoring parameters such as body weight, mean survival time, and hematological profiles. For the DLA solid tumor model, tumor volume and weight were measured.[7][8]
Antibacterial Activity: A Look at a Broader Antimicrobial Spectrum
While the primary focus is often on antifungal and anticancer properties, derivatives of 1,2,4-triazole have also demonstrated promising antibacterial activity.[1][9]
Comparative Data: In Vitro Antibacterial Screening
The following table presents the in vitro antibacterial activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
| Compound | Bacterial Strain | In Vitro MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Reference |
| 5e | Staphylococcus aureus | 25 | Streptomycin | 50 | [1] |
| 5b | Staphylococcus aureus | 50 | Streptomycin | 50 | [1] |
| 5c | Staphylococcus aureus | 50 | Streptomycin | 50 | [1] |
Experimental Protocol
In Vitro Antibacterial Activity Assay: The antibacterial activity of the synthesized compounds was evaluated using the agar well diffusion method. Bacterial cultures were spread on Mueller-Hinton agar plates. Wells were created in the agar, and solutions of the test compounds at a specific concentration were added to the wells. The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well was measured to determine the antibacterial activity. The minimum inhibitory concentration (MIC) was determined by a serial dilution technique.[1]
Conclusion
The successful translation of a compound from a promising in vitro candidate to an effective in vivo agent is a multifaceted challenge. For this compound derivatives, the available data suggests a generally positive, albeit not always linear, correlation between their in vitro potency and in vivo efficacy. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity in a whole-organism context play a significant role in the observed in vivo outcomes. The experimental data and protocols presented in this guide underscore the importance of comprehensive preclinical evaluation, employing both in vitro and in vivo models, to identify the most promising candidates for further drug development.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different 4-Phenyl-4H-1,2,4-triazole synthesis routes
For researchers and professionals in drug development, the synthesis of the 4-Phenyl-4H-1,2,4-triazole core is a critical step in the creation of a wide array of potential therapeutic agents. This guide provides a head-to-head comparison of two prominent synthetic routes to this important scaffold, offering a clear overview of their respective methodologies, yields, and reaction conditions. This analysis aims to assist chemists in selecting the most suitable pathway for their specific research and development needs.
At a Glance: Comparison of Synthesis Routes
The following table summarizes the key quantitative data for two distinct methods for the synthesis of this compound, providing a rapid comparison of their efficiencies and requirements.
| Reaction Route | Key Reagents | Reaction Conditions | Yield (%) |
| Route 1: From N,N'-Diformyl-phenylhydrazine | N,N'-Diformyl-phenylhydrazine, Formamide | 170-180°C, 2 hours | 80% |
| Route 2: From Formanilide and Formohydrazide | Formanilide, Formohydrazide | 180°C, 4 hours | 75% |
Visualizing the Synthetic Pathways
To further elucidate the relationship between the starting materials and the final product for each synthetic route, the following diagrams provide a clear visual representation of the chemical transformations.
Caption: Comparative diagram of two synthesis routes for this compound.
Experimental Protocols
Below are the detailed experimental methodologies for the two compared synthesis routes. These protocols are provided to enable the replication of these syntheses for further study and application.
Route 1: Synthesis from N,N'-Diformyl-phenylhydrazine
This method involves the cyclization of N,N'-diformyl-phenylhydrazine in the presence of formamide at an elevated temperature.
Procedure:
-
A mixture of 10 grams of N,N'-diformyl-phenylhydrazine and 20 grams of formamide is prepared in a suitable reaction vessel.
-
The mixture is heated to a temperature of 170-180°C.
-
The reaction is maintained at this temperature for a duration of 2 hours.
-
Following the reaction period, the mixture is cooled to room temperature.
-
The cooled reaction mixture is then treated with a 2N sodium hydroxide solution.
-
The resulting precipitate is collected by filtration, washed with water, and subsequently dried.
-
The crude product is purified by recrystallization from benzene to yield pure this compound.
Expected Yield: Approximately 80%.
Route 2: Synthesis from Formanilide and Formohydrazide
This alternative route utilizes the condensation reaction between formanilide and formohydrazide at a high temperature.
Procedure:
-
Equimolar amounts of formanilide (e.g., 0.1 mol) and formohydrazide (e.g., 0.1 mol) are combined in a reaction flask.
-
The mixture is heated to a temperature of 180°C.
-
The reaction is allowed to proceed at this temperature for 4 hours.
-
After the reaction is complete, the mixture is cooled to ambient temperature.
-
The solidified product is then triturated with ethanol to remove any unreacted starting materials and impurities.
-
The solid is collected by filtration and can be further purified by recrystallization from a suitable solvent if necessary.
Expected Yield: Approximately 75%.
Discussion
Both synthetic routes presented offer effective means of producing this compound with good to high yields. The choice between the two methods may depend on factors such as the availability and cost of the starting materials, the desired reaction time, and the scale of the synthesis.
Route 1, starting from N,N'-diformyl-phenylhydrazine, offers a slightly higher yield and a shorter reaction time. However, the synthesis of the starting material, N,N'-diformyl-phenylhydrazine, may require an additional synthetic step.
Route 2, utilizing the direct condensation of formanilide and formohydrazide, is a more direct approach with readily available starting materials. While the reaction time is longer and the yield is slightly lower than Route 1, its simplicity may be advantageous for certain applications.
Ultimately, the selection of the optimal synthetic route will be guided by the specific constraints and objectives of the research or development project. The data and protocols provided in this guide are intended to facilitate an informed decision-making process for the synthesis of this valuable heterocyclic compound.
Benchmarking the Anti-inflammatory Properties of 4-Phenyl-4H-1,2,4-triazole Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anti-inflammatory properties of 4-Phenyl-4H-1,2,4-triazole and its derivatives against well-established anti-inflammatory drugs, namely Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen and Diclofenac, and corticosteroids such as Dexamethasone. The comparison is based on available experimental data from preclinical studies.
Executive Summary
The 1,2,4-triazole scaffold is a promising pharmacophore in the development of new anti-inflammatory agents. While direct experimental data for the specific compound this compound is limited in the public domain, numerous studies on its derivatives demonstrate significant anti-inflammatory activity. The primary mechanisms of action appear to be the inhibition of cyclooxygenase (COX) enzymes, similar to NSAIDs, and the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, which are also targeted by corticosteroids. This multifaceted approach suggests that this compound derivatives could offer a potent and potentially safer alternative to existing anti-inflammatory therapies.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound derivatives has been evaluated through various in vitro and in vivo assays. The following tables summarize the available quantitative data, comparing these derivatives with standard anti-inflammatory drugs.
It is important to note that the data presented for this compound derivatives are from various studies on different substituted forms of the parent molecule and may not be directly extrapolated to the unsubstituted compound.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
Inhibition of COX-1 and COX-2 is a primary mechanism for many anti-inflammatory drugs. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1,2,4-Triazole Derivatives | ||||
| Derivative A (Schiff base) | 117.8 | 1.76 | 66.9 | [1] |
| Derivative B (Pyrrolo[3,4-d]pyridazinone) | 70.96 - 95.75 | 47.83 - 49.79 | ~1.5 - 2.0 | [2] |
| Known Drugs | ||||
| Ibuprofen | Varies | Varies | Non-selective | [3] |
| Diclofenac | 0.48 | 10.05 | 0.048 | [1] |
| Celecoxib (COX-2 selective) | 15.18 | 0.82 | 18.5 | [4] |
Data for Ibuprofen varies across different studies and assay conditions.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of a compound. The percentage of edema inhibition indicates the reduction in swelling compared to a control group.
| Compound/Drug | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 1,2,4-Triazole Derivatives | |||
| Derivative C | 10 | Significant activity | [5] |
| Derivative D | Not specified | Comparable to Diclofenac | [4] |
| Known Drugs | |||
| Ibuprofen | Varies | Varies | [6][7] |
| Diclofenac | 10 | Significant inhibition | [5] |
| Indomethacin | Varies | Significant inhibition | [1] |
Table 3: Effect on Pro-inflammatory Cytokines
Pro-inflammatory cytokines like TNF-α and IL-6 play a crucial role in the inflammatory cascade. Inhibition of these cytokines is a key mechanism for many anti-inflammatory drugs.
| Compound/Drug | Cell Line/Model | Effect on TNF-α | Effect on IL-6 | Reference |
| 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) | Aβ25–35-induced PC12 cells and rat hippocampus | Suppressed production | Suppressed production | [8] |
| Dexamethasone | Various | Suppresses production | Suppresses production | [8] |
Mechanisms of Action
This compound Derivatives
The anti-inflammatory effects of 1,2,4-triazole derivatives are attributed to multiple mechanisms:
-
COX Inhibition: Many 1,2,4-triazole derivatives have been shown to inhibit both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins which are key mediators of inflammation, pain, and fever.[1][2]
-
Modulation of Pro-inflammatory Cytokines: A derivative of this compound has been demonstrated to suppress the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8]
-
Interference with Inflammatory Signaling Pathways: The anti-inflammatory effects of some triazole derivatives are mediated through the repression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[8] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Known Anti-inflammatory Drugs
-
NSAIDs (Ibuprofen, Diclofenac): These drugs primarily act by non-selectively inhibiting COX-1 and COX-2 enzymes, thus blocking prostaglandin synthesis.[3]
-
Corticosteroids (Dexamethasone): Dexamethasone exerts its potent anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus and modulates the expression of a wide range of genes, leading to the suppression of pro-inflammatory mediators and the induction of anti-inflammatory proteins. It is known to inhibit the NF-κB and MAPK signaling pathways.[8]
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the acute anti-inflammatory activity of test compounds.
-
Animals: Wistar rats or Swiss albino mice are typically used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound derivative), vehicle (control), or a standard drug (e.g., Ibuprofen, Diclofenac) is administered orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric).
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of prostaglandin produced is quantified using a suitable detection method.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines
This assay measures the effect of a compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture.
-
Cell Line: A suitable cell line, such as RAW 264.7 macrophages, is used.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Inflammation is induced by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
After incubation, the cell culture supernatant is collected.
-
The concentration of TNF-α and IL-6 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis: The percentage of inhibition of cytokine production is calculated by comparing the cytokine levels in the treated cells to those in the LPS-stimulated control cells.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Key inflammatory signaling pathways and points of intervention for anti-inflammatory agents.
References
- 1. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [논문]An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives [scienceon.kisti.re.kr]
- 8. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Phenyl-4H-1,2,4-triazole: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Phenyl-4H-1,2,4-triazole, drawing upon safety data for structurally similar triazole compounds. Adherence to these procedures is paramount for ensuring personnel safety and minimizing environmental impact.
Hazard Profile and Safety Precautions
| Hazard Category | GHS Classification (Representative) | Precautionary Statements (Representative) |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Reproductive Toxicity | Category 1B / Category 2 | H360/H361: May damage fertility or the unborn child (Suspected)[3] |
| Specific Target Organ Toxicity | Category 2 (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure[3] |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[3] |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Gloves: Wear protective gloves.[3]
-
Eye Protection: Use safety glasses with side-shields or goggles.[2]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: If dust is generated, a respirator is required.[3]
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Avoid inhaling dust and prevent the substance from entering drains.[1][3] Spilled material should be collected by sweeping up and shoveling into a suitable, closed container for disposal.[1][4]
First aid measures include:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Rinse mouth with water and consult a physician.[2]
Proper Disposal Protocol
The primary recommended method for the disposal of this compound and its contaminated packaging is through an approved waste disposal plant.[3][4] Waste material must be disposed of in accordance with national and local regulations.[3]
A common and recommended method for the disposal of similar chemical compounds is incineration.[1][2] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][2] It is crucial to leave the chemical in its original container and not mix it with other waste.[3]
Below is a logical workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling 4-Phenyl-4H-1,2,4-triazole
For researchers, scientists, and drug development professionals, a comprehensive understanding of safety and handling protocols for chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 4-Phenyl-4H-1,2,4-triazole. The following guidelines on personal protective equipment (PPE), operational procedures, and disposal are based on best practices for handling analogous triazole compounds.
Hazard Identification and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[1][2] | Protects against accidental splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). It is advisable to double-glove.[1] | Prevents direct skin contact, which may cause irritation or absorption of the chemical.[3] |
| Skin and Body Protection | A laboratory coat must be worn at all times. Long-sleeved clothing and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron or disposable gown should be considered.[1][2] | Minimizes the risk of accidental skin exposure to spills or splashes. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[1][4] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1][4] | Prevents inhalation of the compound, which may cause respiratory tract irritation.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step-by-Step Handling Procedure:
-
Pre-Handling Preparation:
-
Thoroughly review the available safety data for analogous triazole compounds.
-
Ensure all necessary PPE is readily available and in good condition.
-
Designate a specific, well-ventilated work area, preferably within a certified chemical fume hood.[1][4]
-
Ensure safety showers and eyewash stations are easily accessible.[1]
-
Have appropriate spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Handling the Compound:
-
Don all required PPE as outlined in Table 1.
-
Perform all manipulations of the solid compound within the fume hood to avoid the generation and inhalation of dust.[4]
-
When weighing the solid, use a draft shield or a balance with a containment enclosure.
-
If preparing a solution, add the solid to the solvent slowly and carefully to prevent splashing.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water.
-
Carefully remove and dispose of contaminated gloves in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the procedure.
-
Disposal Plan:
The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.[4]
-
Solid Waste:
-
Collect all solid waste, including unused compound, contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container designated for "Hazardous Solid Chemical Waste."
-
Ensure the waste container is compatible with the chemical and is kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled "Hazardous Liquid Waste" container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) in a fume hood.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial rinse, wash the glassware with soap and water.
-
Emergency Procedures:
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Seek immediate medical attention. |
| Spill | Evacuate non-essential personnel from the area. Wear appropriate PPE. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[2][3] For liquid spills, absorb with an inert, non-combustible material and place in a sealed container for disposal.[2] |
Experimental Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
